molecular formula C13H19Cl5N4 B3432656 Chloroethylclonidine dihydrochloride CAS No. 70107-07-2

Chloroethylclonidine dihydrochloride

Cat. No.: B3432656
CAS No.: 70107-07-2
M. Wt: 408.6 g/mol
InChI Key: CZSAXNDACBPMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroethylclonidine dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl5N4 and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound Chloroethylclonidine dihydrochloride is 408.002285 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloroethylclonidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroethylclonidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl3N4.2ClH/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13;;/h6-7H,2-5,8H2,1H3,(H2,17,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSAXNDACBPMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl5N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017450
Record name N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70107-07-2
Record name N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroethylclonidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Whitepaper: Irreversible Alkylation of Alpha-Adrenergic Receptors by Chloroethylclonidine (CEC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroethylclonidine (CEC) is a foundational pharmacological tool in the study of adrenergic neurobiology and cardiovascular pharmacology. Originally synthesized as an alkylating derivative of the


-agonist clonidine, CEC is widely utilized as an irreversible antagonist to functionally isolate specific alpha-adrenergic receptor (

-AR) subtypes[1]. While historically mischaracterized as a purely

-selective ligand, modern radioligand binding and molecular modeling have redefined CEC as a broad-spectrum

-AR binder that exhibits selective alkylation based on the microenvironmental accessibility of cysteine residues within the receptor's transmembrane domains[2][3].

This technical guide provides researchers and drug development professionals with an authoritative framework for understanding CEC’s mechanism of action, interpreting its subtype selectivity, and executing self-validating ex vivo protocols to map


-AR signaling pathways.

Molecular Kinetics & Mechanistic Pharmacology

The utility of CEC lies in its unique biphasic mechanism of action. Unlike competitive antagonists (e.g., prazosin) that rely on equilibrium binding, CEC permanently inactivates its target receptors through covalent modification[1].

The Aziridinium Ion Intermediate

At physiological pH and temperature (37°C), the chloroethyl tail of CEC undergoes spontaneous intramolecular cyclization to form a highly reactive aziridinium ion intermediate [4]. This electrophilic species is the true active pharmacophore.

Once the aziridinium ion enters the ligand-binding pocket of the adrenoceptor, it undergoes a nucleophilic attack by the sulfhydryl (-SH) side chain of exposed cysteine residues. Site-directed mutagenesis studies have pinpointed these critical cysteines (e.g., Cys201) to the fifth membrane-spanning domain (TM5) of the receptor[1]. The resulting covalent bond irreversibly inactivates the receptor, rendering it incapable of coupling to its downstream G-proteins[1][5].

G CEC Chloroethylclonidine (CEC) Aziridinium Aziridinium Ion Intermediate CEC->Aziridinium Cyclization (In vitro/In vivo) Receptor Alpha-Adrenoceptor (Exposed Cysteine) Aziridinium->Receptor Nucleophilic Attack by Sulfhydryl (-SH) Alkylated Covalently Alkylated Receptor (Inactive) Receptor->Alkylated Irreversible Inactivation

Fig 1. Mechanism of irreversible alpha-adrenoceptor alkylation by chloroethylclonidine.

Receptor Subtype Selectivity: The Accessibility Paradigm

A critical pitfall in early adrenergic research was equating CEC's functional blockade with binding affinity. CEC actually binds to all major


- and 

-adrenoceptor subtypes with relatively high affinity (10–20

M for

sites; 1–3

M for

sites)[2][3].

The apparent "selectivity" of CEC arises from alkylation susceptibility , not binding affinity.

  • Sensitive Subtypes (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ):
    The target cysteine residues in TM5 are sterically exposed within the binding cavity, allowing the aziridinium ion to readily form a covalent bond[1][6].
  • Resistant Subtypes (

    
    , 
    
    
    
    ):
    While CEC occupies the binding pocket, the microenvironment prevents the nucleophilic attack. Consequently, CEC acts merely as a reversible, competitive antagonist at these sites and can be washed out[2][3].
Table 1: Adrenoceptor Subtype Sensitivity to CEC Alkylation
Adrenoceptor SubtypeCEC Binding AffinityAlkylation SusceptibilityPrimary Functional Readout Post-CEC

High (~10-20

M)
Resistant Sustained contraction / IP3 signaling

High (~10-20

M)
Highly Sensitive Abolished IP3/Ca2+ signaling

High (~10-20

M)
Sensitive Loss of aortic contraction

High (~1-3

M)
Sensitive Reduced Ca2+ elevation

Data synthesized from radioligand and functional assays[2][3][6].

Intracellular Signaling Architecture

When targeting


 receptors (e.g., in the spleen or human umbilical vein[7]), CEC effectively uncouples the receptor from the 

signaling cascade. Under normal conditions,

activation stimulates Phospholipase C (PLC), which hydrolyzes PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). This leads to intracellular calcium release and Protein Kinase C (PKC) activation, driving smooth muscle contraction[5]. Pretreatment with CEC abolishes this phenylephrine-stimulated PLC activity[5].

Signaling Agonist Agonist (e.g., PE) Receptor α1B-Adrenoceptor Agonist->Receptor Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ ↑ IP3->Ca ER Release PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Ca->Response PKC->Response Phosphorylation

Fig 3. Canonical Gq/11-mediated signaling pathway of the alpha-1B adrenergic receptor.

Experimental Methodologies: Self-Validating Alkylation Protocol

To isolate


-mediated responses in heterogeneous tissues (e.g., rat cerebral cortex or resistance arteries), researchers must irreversibly knock out the 

and

populations[6][8]. The following ex vivo vascular ring protocol is engineered with built-in causality checks to ensure a self-validating system.
Step-by-Step Methodology

Step 1: Tissue Preparation & Equilibration Mount isolated vascular rings (e.g., rat aorta or mesenteric artery) in organ baths containing physiological salt solution (PSS) at 37°C, aerated with 95%


 / 5% 

. Equilibrate at optimal resting tension for 60 minutes.
  • Causality: 37°C is mandatory; lower temperatures drastically reduce the cyclization rate of CEC into the active aziridinium ion.

Step 2: Viability Validation (Self-Validation Check 1) Challenge the tissue with 60 mM KCl to verify smooth muscle viability. Wash until baseline tension is restored.

  • Causality: Ensures that any subsequent loss of contractile response is due to specific receptor alkylation, not general tissue death or smooth muscle degradation.

Step 3: CEC Incubation & Chemical Validation Introduce 100


M CEC into the test bath and incubate for 30 minutes[6].
  • (Self-Validation Check 2): In a parallel control bath, co-incubate 100

    
    M CEC with 1 mM sodium thiosulfate . Sodium thiosulfate specifically inactivates aziridinium ions[4]. A preserved agonist response in this control bath definitively proves that the receptor inactivation observed in the test bath was driven by the specific alkylating chemistry of CEC, rather than off-target toxicity[4].
    

Step 4: Extensive Washout (Critical Step) Wash tissues with fresh PSS every 10 minutes for a total of 60 minutes.

  • Causality: Because CEC binds to all

    
     subtypes, failing to completely wash out unreacted CEC will leave it acting as a competitive antagonist at the 
    
    
    
    receptors. This is the most common cause of false-positive "alkylation" results in literature[3].

Step 5: Agonist Challenge & Data Acquisition Generate a cumulative concentration-response curve using an agonist (e.g., Phenylephrine or Noradrenaline). Successful


 alkylation is confirmed by a depressed 

and a rightward shift in the

, leaving only the CEC-resistant

functional response intact[6].

Workflow Prep Tissue Preparation (e.g., Vascular Rings) Equilibrate Equilibration & KCl Check (Resting Tension, 37°C) Prep->Equilibrate Incubate CEC Incubation (100 µM, 30 min) Equilibrate->Incubate Washout Extensive Washout (60 min, Multiple changes) Incubate->Washout Assay Agonist Dose-Response (Isolating α1A activity) Washout->Assay

Fig 2. Standard ex vivo workflow for selective alpha-1B/1D receptor alkylation using CEC.

Quantitative Data & Experimental Parameters

To ensure reproducibility across pharmacological assays, the following parameters represent the optimized consensus for CEC deployment in vitro and ex vivo.

Table 2: Critical Experimental Parameters for CEC Assays
ParameterOptimal ValueMechanistic Causality
CEC Concentration 10 - 100

M
Ensures stoichiometric excess for complete aziridinium ion formation and receptor saturation[2][6].
Incubation Time 30 minutesProvides adequate kinetic duration for the nucleophilic attack by receptor sulfhydryl groups[2].
Washout Period 60 minutesRemoves non-covalently bound CEC to prevent competitive antagonism during agonist challenge[6].
Chemical Reversal 1 mM Sodium ThiosulfateInactivates aziridinium ions; used as a negative control to validate the covalent mechanism[4].

References

1.1 - PubMed (nih.gov)[1] 2.4 - PubMed (nih.gov)[4] 3.2 - PubMed (nih.gov)[2] 4.8 - PubMed (nih.gov)[8] 5.5 - PubMed (nih.gov)[5] 6.7 - PubMed (nih.gov)[7] 7.3 - PMC (nih.gov)[3] 8.6 - American Journal of Physiology[6]

Sources

Chloroethylclonidine binding affinity profile for alpha-1 receptor subtypes

Chloroethylclonidine Binding Affinity Profile for -Receptor Subtypes: An In-Depth Technical Guide

Executive Summary: The Affinity vs. Alkylation Paradox

Chloroethylclonidine (CEC), a nitrogen mustard derivative of the




However, advancements in molecular pharmacology and the evaluation of cloned recombinant receptors have fundamentally overturned this model. Modern radioligand binding studies reveal that CEC binds to all three major ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">




1

kinetics of covalent alkylation

This whitepaper details the mechanistic pathways, quantitative profiles, and self-validating experimental protocols required to accurately study CEC interactions across

Quantitative Data: Affinity and Kinetics Profile

To understand CEC's behavior, one must decouple its initial reversible binding phase from its secondary irreversible alkylation phase. While the





Table 1: Pharmacological Profile of CEC across Cloned Rat


-Adrenoceptor Subtypes
Receptor SubtypeReversible Binding Affinity (

)
Alkylation Rate Constant at 10°C (

)
Susceptibility to Irreversible Inactivation

~10 – 20

M
0.99 ± 0.01Highly Resistant

~10 – 20

M
7.26 ± 0.15Highly Sensitive

~10 – 20

M
7.01 ± 0.12Highly Sensitive

Note: Data synthesized from competitive radioligand binding and kinetic simulations 2.

Mechanistic Pathway of CEC Interaction

CEC operates via a two-step mechanism. First, the prodrug spontaneously cyclizes in an aqueous solution to form a highly reactive aziridinium ion. This intermediate reversibly binds to the orthosteric site of the receptor. In the second step, if the spatial microenvironment of the binding pocket allows, the aziridinium ion forms a covalent bond with specific nucleophilic amino acid residues (e.g., cysteine or aspartate). The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

PathwayAFree α1-Adrenoceptor(α1A, α1B, α1D)DReversible Complex(Comparable Affinity)A->D ReversibleBindingBCEC (Prodrug)CAziridinium Ion(Reactive Intermediate)B->C SpontaneousCyclizationC->DEAlkylated Receptor(Irreversibly Inactive)D->E Subtype-SpecificAlkylation Rate

Fig 1: Two-step mechanistic pathway of CEC interaction with α1-adrenoceptor subtypes.

Experimental Protocols: A Self-Validating System

To accurately profile CEC, researchers must utilize two distinct methodologies: one to isolate reversible affinity, and another to quantify irreversible alkylation.

WorkflowStep11. Membrane Preparation(Transfected Cells)Step22. CEC Incubation(Time & Temp Controlled)Step1->Step2Step33. Extensive Washout(Removes Reversible CEC)Step2->Step3Step44. [3H]Prazosin Binding(Quantify Remaining Sites)Step3->Step4Step55. Non-linear Regression(Calculate Rate Constants)Step4->Step5

Fig 2: Experimental workflow for quantifying CEC alkylation kinetics in membrane preparations.

Protocol A: Reversible Competition Binding Assay

Objective: Determine the true equilibrium dissociation constant (

Step-by-Step Methodology:

  • Membrane Preparation: Harvest cells stably expressing cloned

    
    -subtypes. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
    
  • Temperature Control (Causality): Maintain the assay strictly at 4°C. Why? Lowering the thermodynamic energy of the system drastically impedes the formation of the aziridinium ion and the subsequent covalent cross-linking, effectively trapping CEC in its reversible binding phase.

  • Co-Incubation: Add varying concentrations of CEC (

    
     to 
    
    
    M) simultaneously with a fixed concentration of
    
    
    prazosin (~0.2 nM).
  • Self-Validating Control: Run a parallel competition curve using a known reversible antagonist (e.g., phentolamine). If the assay is truly measuring reversible binding, the

    
     (total receptor count) must remain constant across all samples, with only the apparent 
    
    
    of
    
    
    prazosin shifting.
  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters. Quantify bound radioactivity via liquid scintillation counting.

Protocol B: Irreversible Alkylation Kinetics Assay

Objective: Measure the subtype-specific first-order rate constant (

Step-by-Step Methodology:

  • Pre-Incubation at 10°C (Causality): Resuspend membranes in Tris-HCl buffer and equilibrate to exactly 10°C. Why 10°C? At physiological temperatures (37°C), the alkylation of

    
     and 
    
    
    occurs so rapidly that it becomes impossible to accurately plot intermediate time points. 10°C slows the reaction enough to capture high-resolution kinetic decay curves.
  • Time-Course Alkylation: Add 100

    
    M CEC to the membrane suspension. Extract aliquots at specific time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes).
    
  • Extensive Washout (Causality): Immediately dilute each extracted aliquot with 10 volumes of ice-cold buffer and centrifuge at 40,000 × g. Discard the supernatant and resuspend the pellet. Repeat this step twice. Why? CEC exists in equilibrium between free, reversibly bound, and covalently bound states. If free CEC is not washed out, it will act as a competitive inhibitor during the radioligand step, falsely inflating the calculated rate of irreversible inactivation.

  • Residual Site Quantification: Incubate the washed membranes with a saturating concentration of

    
    prazosin (to label all surviving, unalkylated receptors) for 30 minutes at 25°C.
    
  • Self-Validating Control: A vehicle-treated control membrane must undergo the exact same incubation times, temperature shifts, and centrifugation washouts. This accounts for any spontaneous receptor degradation or physical loss of membranes during the washing process.

  • Data Analysis: Plot the natural log of the fraction of remaining receptors (

    
    ) against time. The slope of this linear regression yields the inactivation rate constant (
    
    
    ).

References

  • Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes Source: PubMed / National Institutes of Health URL
  • Kinetics of alkylation of cloned rat alpha1-adrenoceptor subtypes by chloroethylclonidine Source: PubMed / National Institutes of Health URL
  • Source: PubMed Central (PMC)

Decoding Chloroethylclonidine Dihydrochloride: Mechanisms, Protocols, and Role in Signal Transduction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacochemistry of Chloroethylclonidine

Chloroethylclonidine (CEC) dihydrochloride is a specialized nitrogen mustard derivative of the


-agonist clonidine. In neuropharmacology and cardiovascular research, CEC serves as the gold-standard biochemical probe for differentiating 

-adrenoceptor subtypes. Its utility stems from its unique mechanism of action: under physiological conditions (pH 7.4, 37°C), the chloroethyl side chain undergoes an endothermic intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This electrophilic species is susceptible to nucleophilic attack by specific amino acid residues within the ligand-binding pocket of target receptors, resulting in a covalent, irreversible alkylation.

Receptor Selectivity and Signal Transduction Modulation

CEC exhibits a distinct selectivity profile that fundamentally alters downstream signal transduction networks, allowing researchers to isolate specific effector pathways.

The Gq/11-Phospholipase C (PLC) Axis CEC selectively and irreversibly inactivates


 and 

adrenoceptors, as well as certain

subtypes (

,

)[1]. The

subtype canonically couples to Gq/11 proteins. When activated, it stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately driving intracellular calcium (

) mobilization. Pretreatment with CEC completely abolishes phenylephrine-stimulated PLC activity, as demonstrated in [2].

cAMP and Atypical Signaling Beyond the canonical PLC pathway,


 receptors can exhibit pleiotropic signaling depending on the cellular environment. In , 

activation stimulates both

mobilization and cyclic AMP (cAMP) accumulation. CEC treatment produces a dose-dependent inhibition of both noradrenaline-induced

flux and cAMP formation, confirming that a single CEC-sensitive receptor pool governs these dual pathways in hepatic tissue[3].

Phospholipase D (PLD) Differentiation Not all adrenergic signaling is susceptible to CEC blockade. Adrenergic stimulation of cardiac tissue leads to the activation of the Phospholipase D (PLD) signal transduction pathway, which can be quantified via the specific transphosphatidylation reaction forming phosphatidylethanol. However, reveal that CEC has no inhibitory effect on norepinephrine-stimulated PLD activity, proving this pathway is mediated by CEC-resistant subtypes (such as


)[4].

Partial Agonism at


 Receptors 
While 

receptors are highly resistant to alkylation by CEC, they are not entirely inert to its presence. In cells expressing recombinant

receptors, CEC interacts as a , inducing rapid, transient

mobilization rather than irreversible blockade[5].

G cluster_1B α1B/1D Adrenoceptors cluster_1A α1A Adrenoceptors CEC Chloroethylclonidine (CEC) a1B α1B/1D Receptor CEC->a1B Irreversible Alkylation a1A α1A Receptor CEC->a1A Partial Agonism Gq Gq/11 Protein a1B->Gq Uncoupled PLC Phospholipase C (PLC) Gq->PLC Ca2 Ca2+ Mobilization & cAMP PLC->Ca2 PLD Phospholipase D (PLD) a1A->PLD Ca_trans Transient Ca2+ Flux a1A->Ca_trans

Fig 1: Differential modulation of α1-adrenoceptor signal transduction pathways by CEC.

Quantitative Profiling of Adrenoceptor Subtypes

The differential effects of CEC across receptor subtypes and their corresponding signal transduction effectors are summarized below.

Receptor SubtypeCEC Interaction ProfilePrimary Signal Transduction EffectorDownstream Second Messengers

Irreversible Alkylation (Inactivation)Phospholipase C (PLC)↑ IP3, ↑ DAG, ↑

, ↑ cAMP

Irreversible Alkylation (Inactivation)Phospholipase C (PLC)↑ IP3, ↑ DAG, ↑


Resistant / Partial AgonismPhospholipase D (PLD) / PLC↑ Phosphatidic Acid, Transient ↑


/

Irreversible Alkylation (Inactivation)Adenylyl Cyclase (Inhibition)↓ cAMP

Experimental Methodology: Self-Validating Protocols

To leverage CEC effectively, experimental design must account for the chemical kinetics of the aziridinium ion and the potential for reversible competitive antagonism. The following protocol describes a self-validating system for ex vivo tissue alkylation.

Rationale for Experimental Choices
  • Temperature Dependency: Incubation must occur at 37°C. The cyclization of CEC into the reactive aziridinium ion is temperature-dependent; assays run at 4°C will fail to produce irreversible alkylation.

  • Washout Criticality: Because CEC can act as a reversible competitive antagonist (or partial agonist) at

    
     receptors, extensive washout is mandatory. Failure to remove unbound CEC will confound results during the subsequent agonist challenge, leading to false-positive interpretations of "irreversible" blockade.
    
Step-by-Step Protocol: Ex Vivo Tissue Alkylation and Functional Assay
  • Tissue Preparation: Isolate the target tissue (e.g., rat aorta or saphenous vein) and suspend it in an organ bath containing Krebs-Henseleit buffer, aerated with 95%

    
     / 5% 
    
    
    
    at 37°C. Allow 60 minutes for physiological equilibration.
  • Baseline Establishment (Internal Control 1): Perform an initial cumulative concentration-response curve (CRC) using a standard agonist (e.g., norepinephrine) to establish the maximum baseline response (

    
    ). Wash the tissue repeatedly until baseline tension is fully restored.
    
  • CEC Incubation: Introduce CEC dihydrochloride to the bath at a final concentration of 10 µM to 100 µM. Incubate for exactly 30 minutes at 37°C to allow steady-state aziridinium cyclization and receptor alkylation.

    • Validation Control 2 (Chemical Quenching): In a parallel control bath, co-incubate CEC with 1 mM sodium thiosulfate. Thiosulfate acts as a nucleophile that inactivates the aziridinium ion, preventing receptor alkylation and [6]. This proves the blockade is specifically due to the reactive alkylating intermediate, not non-specific toxicity.

  • Extensive Washout: Drain and replace the bath buffer a minimum of 5 times over a 30-minute period to completely remove non-covalently bound CEC.

  • Agonist Challenge: Generate a second CRC using the same agonist.

  • Signal Quantification: Calculate the shift in

    
     and the depression of 
    
    
    
    . A significantly depressed
    
    
    confirms the irreversible blockade of the CEC-sensitive receptor pool.

Protocol Prep 1. Tissue/Cell Prep Isolate membranes or intact cells Incubate 2. CEC Incubation 10-100 µM at 37°C for 30 min Prep->Incubate Establish baseline Wash 3. Extensive Washout 3-5 buffer exchanges Incubate->Wash Aziridinium cyclization & alkylation Challenge 4. Agonist Challenge Add Norepinephrine/Phenylephrine Wash->Challenge Remove unbound CEC Measure 5. Signal Quantification Measure IP3, Ca2+, or Contractility Challenge->Measure Assess residual receptor function

Fig 2: Self-validating experimental workflow for CEC-mediated receptor alkylation.

Conclusion

Chloroethylclonidine dihydrochloride remains an indispensable biochemical probe for dissecting complex adrenergic networks. By carefully controlling experimental conditions to facilitate aziridinium ion formation and implementing rigorous washout protocols, researchers can definitively uncouple


/

-mediated PLC and cAMP pathways from

-mediated PLD signaling, ensuring high-fidelity data in drug development and signal transduction mapping.

References

  • The alpha1B-adrenergic receptor subtype activates the phospholipase C signaling pathway in rat myometrium at parturition. Biology of Reproduction / PubMed. URL:[Link]

  • Alpha 1B-adrenoceptor-mediated stimulation of Ca2+ mobilization and cAMP accumulation in isolated rat hepatocytes. European Journal of Pharmacology / PubMed. URL:[Link]

  • Adrenergic activation of cardiac phospholipase D: role of alpha(1)-adrenoceptor subtypes. Cardiovascular Research / PubMed. URL:[Link]

  • Chloroethylclonidine is a partial alpha1A-adrenoceptor agonist in cells expressing recombinant alpha1-adrenoceptor subtypes. Life Sciences / PubMed. URL:[Link]

  • Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes. Molecular Pharmacology / PubMed. URL:[Link]

  • Cardiovascular effects of chloroethylclonidine, an irreversible alpha 1B-adrenoceptor antagonist, in the unanesthetized rat: a pharmacological analysis in vivo and in vitro. Journal of Pharmacology and Experimental Therapeutics / PubMed. URL:[Link]

Sources

Molecular Structure and Alkylating Properties of Chloroethylclonidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroethylclonidine (CEC) is a critical pharmacological tool used to discriminate between


-adrenergic receptor subtypes.[1] Unlike competitive antagonists that bind reversibly, CEC functions as an affinity label  (irreversible antagonist) via a nitrogen mustard moiety. This guide details the molecular mechanism of CEC-mediated alkylation, specifically its transformation into a reactive aziridinium ion, and provides a validated experimental protocol for differentiating 

(CEC-sensitive) from

(CEC-resistant) adrenoceptors.

Part 1: Molecular Architecture & Reactivity

Structural Composition

CEC is a derivative of the partial agonist clonidine. Its specificity arises from the integration of a reactive alkylating group onto the pharmacophore.

  • Core Scaffold: 2,6-dichlorophenyl-imidazoline (retains affinity for the

    
    -adrenergic binding pocket).
    
  • Reactive Moiety: N-(2-chloroethyl)-N-methylaminomethyl group attached at the para position of the phenyl ring.

IUPAC Name: N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine.[2][3][4]

The Alkylation Mechanism: Aziridinium Ion Formation

CEC itself is a "pro-drug" in the chemical sense; it is not the species that directly alkylates the receptor. Under physiological conditions (pH 7.4, 37°C), the molecule undergoes an intramolecular cyclization.

  • Cyclization: The lone pair on the tertiary nitrogen attacks the

    
    -carbon of the chloroethyl group.
    
  • Leaving Group Expulsion: The chloride ion is displaced, forming a highly electrophilic aziridinium ion (a strained three-membered ring).

  • Nucleophilic Attack: A nucleophilic residue within the receptor binding pocket (specifically a Cysteine thiol) attacks the aziridinium ring, opening it and forming a stable covalent thioether bond.

Visualization: Chemical Activation Pathway

The following diagram illustrates the transformation of CEC into its active form and subsequent receptor alkylation.

CEC_Mechanism CEC Chloroethylclonidine (Precursor) Aziridinium Aziridinium Ion (Active Electrophile) CEC->Aziridinium Intramolecular Cyclization (-Cl⁻, pH 7.4) Complex Covalent Receptor-CEC Complex (Irreversible) Aziridinium->Complex Nucleophilic Attack Receptor Receptor Nucleophile (Cysteine -SH) Receptor->Complex

Caption: Figure 1. The intramolecular cyclization of CEC to the reactive aziridinium ion, followed by covalent attachment to a receptor cysteine residue.

Part 2: Mechanism of Action & Subtype Selectivity

The utility of CEC lies in its ability to discriminate between receptor subtypes based on the accessibility of cysteine residues in the transmembrane domains.

The Cysteine Target

Structural modeling and mutagenesis studies indicate that CEC targets a cysteine residue located in Transmembrane Domain 5 (TM5) of the


-adrenoceptor.[5]
  • 
    -Adrenoceptors:  The relevant cysteine is highly accessible in the binding pocket. CEC binds, cyclizes, and covalently bonds, reducing the maximal binding capacity (
    
    
    
    ) irreversibly.
  • 
    -Adrenoceptors:  While these receptors possess homologous cysteine residues, the steric environment of the pocket hinders the approach of the bulky aziridinium ion or prevents the specific alignment required for the alkylation reaction. Consequently, CEC acts as a reversible competitive antagonist or has very low alkylation efficiency.
    
Data Interpretation: vs.

When analyzing radioligand binding data following CEC treatment:

  • Irreversible Inhibition (Sensitive Subtype): A decrease in

    
     is observed. The remaining receptors retain normal affinity (
    
    
    
    is unchanged).
  • Reversible Inhibition (Resistant Subtype): If washout is insufficient, an apparent increase in

    
     (lower affinity) may be seen without a drop in 
    
    
    
    . If washout is complete, parameters return to baseline.
Table 1: Comparative Sensitivity of -Adrenoceptor Subtypes to CEC
Receptor SubtypeCEC SensitivityMechanism of InteractionEffect on Binding (

)

High Irreversible Alkylation>80% Reduction

High Irreversible Alkylation>70% Reduction

Low / Resistant Reversible Binding (Steric hindrance prevents alkylation)Minimal Reduction (<20%)

Variable Cys-201 Alkylation (Requires high conc.)Partial Reduction

Part 3: Experimental Protocol

Objective: To determine the CEC-sensitive fraction of


-adrenoceptors in a tissue or cell membrane preparation.
Safety & Handling
  • Hazard: CEC is a nitrogen mustard analog. It is a potential blistering agent and mutagen.

  • PPE: Wear double nitrile gloves, lab coat, and safety glasses. Handle all powder and stock solutions in a chemical fume hood.

  • Inactivation: Neutralize waste with a 10% thiosulfate solution to quench unreacted alkylating species.

Protocol Workflow

This protocol emphasizes the washout phase , which is the self-validating step ensuring that any observed inhibition is covalent (irreversible) and not due to residual reversible binding.

Reagents
  • CEC Stock: 10 mM in distilled water (Prepare fresh; unstable in alkaline buffer).

  • Incubation Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    
  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Large volume required).

Step-by-Step Methodology
  • Membrane Preparation: Dilute membrane suspension to a protein concentration of ~1-2 mg/mL.

  • CEC Treatment:

    • Test Group: Add CEC to a final concentration of 10 µM (discriminating concentration).

    • Control Group: Add vehicle (distilled water).

    • Optional Protection Control: Co-incubate with 1 µM Prazosin to prove active-site specificity.

  • Incubation: Incubate for 20–30 minutes at 37°C . (Note: Longer times or higher temps increase non-specific alkylation).

  • The Critical Washout (Validation Step):

    • Add 10 volumes of ice-cold Wash Buffer.

    • Centrifuge at 40,000 x g for 15 min.

    • Discard supernatant.

    • Repeat this wash cycle 4 to 5 times.

    • Why? This ensures complete removal of non-covalently bound CEC. Any inhibition remaining after 5 washes is attributed to covalent modification.

  • Radioligand Binding Assay: Resuspend pellets and perform saturation binding using

    
    -Prazosin.
    
Visualization: Experimental Workflow

The following diagram outlines the logical flow of the experiment, highlighting the decision points that validate the results.

Protocol_Flow Start Membrane Preparation Incubation Incubation (CEC 10µM, 30 min, 37°C) Start->Incubation Wash Washout Cycle (x5) Centrifuge & Resuspend Incubation->Wash Terminate Reaction Assay Radioligand Binding ([3H]-Prazosin) Wash->Assay Remove Reversible Ligand Analysis Data Analysis (Scatchard / Non-linear Regression) Assay->Analysis Result_B Result: Reduced Bmax (CEC Sensitive / Alpha-1B) Analysis->Result_B If Alpha-1B present Result_A Result: Unchanged Bmax (CEC Resistant / Alpha-1A) Analysis->Result_A If Alpha-1A present

Caption: Figure 2. Step-by-step workflow for CEC discrimination assay. The washout cycle is critical for distinguishing irreversible alkylation from reversible binding.

References

  • Hieble, J. P., et al. (1995). "International Union of Pharmacology. X. Recommendation for nomenclature of alpha 1-adrenoceptors: consensus update." Pharmacological Reviews.

  • Minneman, K. P., et al. (1988). "Chloroethylclonidine irreversibly inactivates alpha 1B- but not alpha 1A-adrenergic receptors."[6] Molecular Pharmacology.

  • Michel, M. C., et al. (1993). "Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes."[5][6][7] Molecular Pharmacology.

  • Hwa, J., & Perez, D. M. (1996). "The unique nature of the serine interactions for alpha 1-adrenergic receptor agonist binding and activation." Journal of Biological Chemistry.

  • PubChem. (n.d.). "Chloroethylclonidine Compound Summary." National Library of Medicine.

Sources

Strategic Differentiation of α1A- and α1B-Adrenergic Receptors Using Chloroethylclonidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Concepts: The Alpha-1 Adrenergic Receptor Family

The α₁-adrenergic receptors (α₁-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of the sympathetic nervous system.[1] They are activated by the endogenous catecholamines norepinephrine and epinephrine, playing key roles in cardiovascular homeostasis, smooth muscle contraction, and other physiological processes.[1][2] The α₁-AR family is comprised of three distinct subtypes: α₁ₐ, α₁ᵦ, and α₁ₔ.[2][3] While all three subtypes primarily couple to Gq/11 proteins to initiate the phospholipase C (PLC) signaling cascade, leading to increased intracellular calcium, their distinct tissue distributions and subtle differences in signaling have made subtype-specific investigation a crucial goal in pharmacology and drug development.[1][3]

Distinguishing the function of α₁ₐ- and α₁ᵦ-ARs is of particular interest. For example, the α₁ₐ-AR is a primary target for treating benign prostatic hyperplasia, while the α₁ᵦ-AR has been implicated in different cardiovascular and central nervous system functions.[3][4] The challenge, however, lies in the limited availability of highly selective pharmacological tools.[3] This guide focuses on a classic and powerful chemical biology approach using chloroethylclonidine (CEC) to overcome this hurdle.

Chloroethylclonidine: A Unique Pharmacological Tool

Chloroethylclonidine is an alkylating agent and a derivative of the α₂-AR agonist clonidine.[5] Its utility in differentiating α₁-AR subtypes stems not from conventional reversible binding, but from its ability to form a covalent bond with the receptor, leading to irreversible inactivation.[6][7][8]

Mechanism of Irreversible Inactivation

The key to CEC's action is its 2-chloroethylamino moiety. In aqueous solution, this group undergoes an intramolecular cyclization to form a highly reactive aziridinium ion.[6] This electrophilic intermediate then reacts with nucleophilic residues, such as cysteine, within the receptor's binding pocket, forming a stable covalent bond.[6][9] This covalent linkage permanently inactivates the receptor.

The crucial aspect for experimental design is that this irreversible inactivation is not uniform across all α₁-AR subtypes. Extensive research has demonstrated a clear rank order of sensitivity to CEC's alkylating effect.

Table 1: Differential Sensitivity of α₁-Adrenergic Receptor Subtypes to Chloroethylclonidine Inactivation

Receptor SubtypeSensitivity to Irreversible Inactivation by CECKey References
α₁ᵦ-AR High / Sensitive[7][10][11]
α₁ₐ-AR Low / Resistant[7][10][11]
α₁ₔ-AR Moderate to High / Sensitive[10]

This differential sensitivity is the foundation of the experimental strategies described below. By treating a tissue or cell preparation with CEC, one can selectively eliminate the α₁ᵦ-AR population, thereby unmasking the pharmacological and functional contribution of the resistant α₁ₐ-AR subtype.[7][12]

cluster_CEC Chloroethylclonidine (CEC) Activation cluster_Receptors Receptor Interaction cluster_Outcome Result CEC Chloroethylclonidine AZ Reactive Aziridinium Ion CEC->AZ Intramolecular cyclization A1A α₁ₐ Receptor (Resistant) AZ->A1A No Stable Reaction A1B α₁ᵦ Receptor (Sensitive) AZ->A1B Covalent Bond Formation (Alkylation) A1B_inactive α₁ᵦ Receptor (Irreversibly Inactivated) A1A_active α₁ₐ Receptor (Remains Functional) cluster_Control Control Group cluster_CEC Treatment Group start Prepare Tissue Homogenate or Cell Membranes split Divide into Two Aliquots start->split control_inc Incubate with Vehicle Buffer split->control_inc Aliquot 1 cec_inc Incubate with CEC (e.g., 10-100 μM) split->cec_inc Aliquot 2 control_wash Wash Extensively control_inc->control_wash bind Perform [³H]prazosin Saturation Binding Assay control_wash->bind cec_wash Wash Extensively cec_inc->cec_wash cec_wash->bind analyze Analyze Data: Calculate Bₘₐₓ and Kₔ bind->analyze compare Compare Bₘₐₓ between Control and CEC Groups analyze->compare

Figure 2. Workflow for Radioligand Binding Experiments.

Protocol 1: Saturation Binding to Determine α₁ᵦ-AR Inactivation

  • Tissue/Cell Preparation: Prepare membrane homogenates from your tissue of interest or from cells expressing α₁-ARs. A tissue known to be rich in α₁ᵦ-ARs (e.g., rat spleen, rat liver) is an excellent positive control. [7]2. CEC Treatment:

    • Divide the membrane preparation into two sets of tubes: Control and CEC-Treated.

    • To the "CEC-Treated" tubes, add CEC to a final concentration of 10-100 µM. To the "Control" tubes, add an equivalent volume of vehicle buffer.

    • Incubate both sets for 20-30 minutes at 30-37°C. [11][12]The exact time and concentration should be optimized for your system.

  • Washing: This is a critical step. Centrifuge the membranes and wash them extensively (at least 3-4 times) with ice-cold buffer to remove all unbound CEC. This ensures that any subsequent effects are due to irreversible alkylation, not competitive binding.

  • Saturation Binding: Resuspend the washed membranes and perform a standard saturation binding assay using a non-subtype-selective α₁-AR radioligand, such as [³H]prazosin. [12][13]Use a range of concentrations that bracket the ligand's dissociation constant (Kₔ).

  • Data Analysis: Determine the Bₘₐₓ (maximum number of binding sites) and Kₔ for both control and CEC-treated membranes using non-linear regression analysis.

Interpreting the Results:

  • A significant decrease in Bₘₐₓ in the CEC-treated group compared to the control group indicates the presence of a CEC-sensitive receptor population (predominantly α₁ᵦ-ARs). [7][12]* No significant change in Kₔ suggests that the remaining binding sites (the CEC-resistant α₁ₐ-ARs) have the same affinity for the radioligand.

  • The percentage reduction in Bₘₐₓ provides a quantitative estimate of the proportion of α₁ᵦ-ARs in the tissue.

Table 2: Hypothetical Radioligand Binding Data in a Mixed Receptor Population

Treatment GroupBₘₐₓ (fmol/mg protein)Kₔ of [³H]prazosin (nM)Interpretation
Control (Vehicle) 100 ± 80.2 ± 0.03Represents total α₁-AR population (α₁ₐ + α₁ᵦ).
CEC-Treated 25 ± 40.2 ± 0.04Represents the remaining CEC-resistant population (α₁ₐ).
Conclusion --The tissue expresses ~75% CEC-sensitive (α₁ᵦ) and ~25% CEC-resistant (α₁ₐ) receptors.
Functional Assays: Correlating Receptor Inactivation with Physiological Response

Functional assays are essential to confirm that the loss of binding sites translates to a loss of function. These can include isolated tissue bath experiments or cell-based assays measuring second messenger production or calcium mobilization. [7][14]

start Prepare Isolated Tissue (e.g., Aortic Ring, Vas Deferens) equilibrate Mount in Tissue Bath & Equilibrate start->equilibrate curve1 Generate Control Agonist Dose-Response Curve (e.g., to Norepinephrine) equilibrate->curve1 wash1 Washout Agonist curve1->wash1 treat Incubate Tissue with CEC (or Vehicle for Control) wash1->treat wash2 Extensive Washout of CEC treat->wash2 curve2 Generate Second Agonist Dose-Response Curve wash2->curve2 compare Compare Potency (EC₅₀) & Max Response (Eₘₐₓ) of the Two Curves curve2->compare

Figure 3. Workflow for Functional Tissue Bath Experiments.

Protocol 2: Functional Assessment in Isolated Tissues

  • Tissue Preparation: Isolate a tissue such as rat spleen (α₁ᵦ-rich) or rat vas deferens (α₁ₐ-rich) and mount it in an organ bath for isometric tension recording. [7]2. Control Response: Once the tissue is equilibrated, generate a cumulative concentration-response curve to an α₁-AR agonist (e.g., norepinephrine, phenylephrine).

  • CEC Treatment: Wash out the agonist. Treat the tissue with CEC (e.g., 100 µM) for 30 minutes. [7]A parallel control tissue should be incubated with vehicle.

  • Washing: Perform an extensive washout procedure to remove all unbound CEC.

  • Post-Treatment Response: Generate a second concentration-response curve to the same agonist.

  • Data Analysis: Compare the agonist's potency (EC₅₀) and maximum response (Eₘₐₓ) before and after CEC treatment.

Interpreting the Results:

  • In α₁ᵦ-rich tissues (e.g., spleen): CEC treatment should cause a significant rightward shift in the EC₅₀ and a profound depression of the maximum response. [7]This is the classic signature of non-competitive (irreversible) antagonism.

  • In α₁ₐ-rich tissues (e.g., vas deferens): CEC treatment should have little to no effect on the agonist's concentration-response curve. [7]* Tissues with mixed populations: An intermediate effect will be observed, with a rightward shift and partial depression of the maximum response.

The Self-Validating System: Protection Experiments

A crucial control to ensure that CEC's effect is specifically mediated by the α₁ᵦ-AR is the protection experiment. [10][15]By pre-incubating the tissue with a reversible, high-affinity antagonist for the target receptor before and during CEC exposure, the binding site is "protected" from alkylation.

Protocol 3: Receptor Protection Experiment

  • Follow the protocols above, but include an additional experimental group.

  • Before and during the CEC incubation step, treat this group with a reversible α₁-AR antagonist (e.g., a high concentration of prazosin).

  • After the extensive wash step (which will remove both unbound CEC and the reversible antagonist), perform the binding or functional assay.

  • Expected Outcome: If the reversible antagonist prevents the reduction in Bₘₐₓ or the depression of the functional response normally caused by CEC, it confirms that CEC is acting specifically at that α₁-AR site. [10][16]

Caveats and Advanced Considerations

While powerful, the use of CEC is not without its complexities. A thorough understanding of its pharmacology is essential for accurate data interpretation.

  • Partial Agonism: In some systems, particularly those expressing α₁ₐ-ARs, CEC can act as a partial agonist, causing a response on its own. [14][17]This should be tested by applying CEC without a primary agonist and observing for any functional effect.

  • Effects on α₂-Adrenoceptors: CEC is not perfectly selective for α₁-ARs and can also irreversibly inactivate certain α₂-AR subtypes. [11][16]If your system has functional α₂-ARs, their potential contribution must be considered or blocked with a selective α₂-AR antagonist.

  • Species and Tissue Differences: The relative expression of α₁-AR subtypes and their sensitivity to CEC can vary significantly between species and even between different tissues within the same animal. [18][19]It is imperative not to over-generalize findings from one model system to another without direct validation.

Conclusion

Chloroethylclonidine remains an indispensable tool for the pharmacological dissection of α₁-adrenergic receptor subtype function. Its ability to selectively and irreversibly inactivate the α₁ᵦ-receptor subtype allows researchers to isolate and characterize the physiological roles of the resistant α₁ₐ-receptor. By employing the robust experimental designs detailed in this guide—combining radioligand binding to quantify receptors with functional assays to measure physiological output and including critical controls like protection experiments—drug development professionals and scientists can generate clear, interpretable, and trustworthy data, advancing our understanding of adrenergic signaling in health and disease.

References

  • Jimenez, L. et al. (1994). Cardiovascular effects of chloroethylclonidine, an irreversible alpha 1B-adrenoceptor antagonist, in the unanesthetized rat: a pharmacological analysis in vivo and in vitro. PubMed. Available at: [Link]

  • Ibarra, M. et al. (2000). Differential response to chloroethylclonidine in blood vessels of normotensive and spontaneously hypertensive rats: role of α1D- and α1A-adrenoceptors in contraction. British Journal of Pharmacology. Available at: [Link]

  • Garcia-Sainz, J. A. et al. (1997). Chloroethylclonidine is a partial alpha1A-adrenoceptor agonist in cells expressing recombinant alpha1-adrenoceptor subtypes. PubMed. Available at: [Link]

  • Docherty, J. R. & O'Rourke, M. (1997). The alpha-adrenoceptor-mediated actions of chloroethylclonidine. General Pharmacology. Available at: [Link]

  • Piascik, M. T. & Perez, D. M. (2001). α1-Adrenergic Receptor Subtypes: New Structures, New Functions. Circulation Research. Available at: [Link]

  • Michel, A. D. et al. (1993). Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes. PubMed. Available at: [Link]

  • Ibarra, M. & Villalobos-Molina, R. (1998). Chloroethylclonidine is a partial alpha1-adrenoceptor agonist in aorta and caudal arteries of the Wistar Kyoto rat. European Journal of Pharmacology. Available at: [Link]

  • Docherty, J. R. (1998). Further investigation of the alpha-adrenoceptor-mediated actions of chloroethylclonidine in rat aorta. PubMed. Available at: [Link]

  • Michel, M. C. et al. (1996). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. PubMed. Available at: [Link]

  • Ibarra, M. et al. (2000). Differential response to chloroethylclonidine in blood vessels of normotensive and spontaneously hypertensive rats: role of alpha 1D- and alpha 1A-adrenoceptors in contraction. PubMed. Available at: [Link]

  • Michel, M. C. et al. (1995). Classification of alpha 1-adrenoceptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Marjamäki, A. et al. (1998). Chloroethylclonidine binds irreversibly to exposed cysteines in the fifth membrane-spanning domain of the human alpha2A-adrenergic receptor. Molecular Pharmacology. Available at: [Link]

  • Han, C. et al. (1987). Heterogeneity of alpha 1-adrenergic receptors revealed by chlorethylclonidine. PubMed. Available at: [Link]

  • Wikipedia. (2024). Alpha-1 adrenergic receptor. Wikipedia. Available at: [Link]

  • Jensen, B. C. et al. (2010). Functional alpha-1B adrenergic receptors on human epicardial coronary artery endothelial cells. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Hrometz, S. L. et al. (2000). Murine alpha1-adrenoceptor subtypes. I. Radioligand binding studies. PubMed. Available at: [Link]

  • Doze, V. A. et al. (2009). α1A- and α1B-Adrenergic Receptors Differentially Modulate Antidepressant-Like Behavior in the Mouse. Neuropsychopharmacology. Available at: [Link]

  • Eurofins Discovery. (n.d.). alpha1A Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Michel, M. C. et al. (1996). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British Journal of Pharmacology. Available at: [Link]

  • Davenport, A. P. & Kuc, R. E. (2014). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Available at: [Link]

  • Wang, C. et al. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica. Available at: [Link]

  • Bültmann, R. & Starke, K. (1993). Chloroethylclonidine: an irreversible agonist at prejunctional alpha 2-adrenoceptors in rat vas deferens. British Journal of Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroethylclonidine. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pretreatment with chloroethylclonidine on norepinephrine-mediated contractile responses in human subcutaneous resistance arteries. ResearchGate. Available at: [Link]

  • Tarumi, T. & Zhang, R. (2018). The functional role of the alpha-1 adrenergic receptors in cerebral blood flow regulation. Journal of the Neurological Sciences. Available at: [Link]

  • Piascik, M. T. & Perez, D. M. (2012). Structure-Function of α1-Adrenergic Receptors. Molecular and Cellular Pharmacology. Available at: [Link]

  • Piascik, M. T. et al. (1988). Chloroethylclonidine unmasks a non-alpha-adrenoceptor noradrenaline binding site in the rat aorta. PubMed. Available at: [Link]

  • Tian, W. N. et al. (1990). Species differences in chlorethylclonidine antagonism at vascular alpha-1 adrenergic receptors. PubMed. Available at: [Link]

  • Psych Scene Hub. (2021). Clinical Application of Prazosin & Clonidine - Role of Alpha (α) Adrenergic Receptors (α1 and α2). YouTube. Available at: [Link]

  • Ento Key. (2016). Alpha-Adrenergic Drugs. Ento Key. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Drug–Receptor Interactions. MSD Manuals. Available at: [Link]

  • Docherty, J. R. (1999). Chloroethylclonidine and alpha-adrenoceptor agonist interaction in blood vessels following heart failure. PubMed. Available at: [Link]

  • Deranged Physiology. (2021). Receptor Theory. Deranged Physiology. Available at: [Link]

Sources

Chloroethylclonidine Dihydrochloride (CEC) Interaction with Imidazoline Binding Sites: A Technical Guide for Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroethylclonidine dihydrochloride (CEC) is a nitrogen mustard derivative of the classic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-adrenoceptor agonist clonidine. For decades, CEC has been utilized as a standard pharmacological tool to irreversibly alkylate and inactivate 

-adrenoceptors. However, the pharmacological landscape of CEC is far more complex than its classical definition implies. Beyond adrenoceptors, CEC exhibits high affinity for non-adrenergic Imidazoline Binding Sites (IBS), specifically the

and

subtypes[1].

This whitepaper elucidates the mechanistic divergence of CEC binding. By mapping the structural and kinetic dynamics of CEC at both adrenoceptors and imidazoline sites, this guide provides researchers with the authoritative frameworks necessary to prevent off-target artifacts, design self-validating assays, and accurately interpret biased agonism in neuropharmacology.

Mechanistic Overview: The Divergence of CEC Binding

The structural core of CEC features a phenyl-imidazoline moiety, which serves as the primary recognition pharmacophore for both adrenoceptors and imidazoline binding sites[2]. However, the nature of the binding event—irreversible alkylation versus reversible competitive binding—is dictated entirely by the microenvironment of the target receptor.

Causality of Receptor Alkylation vs. Reversible Affinity

In ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


- and 

-adrenoceptors, CEC's chloroethyl tail undergoes spontaneous cyclization in physiological buffers to form a highly reactive aziridinium ion. This electrophilic intermediate covalently bonds (alkylates) specific exposed nucleophilic cysteine residues within the transmembrane domains (e.g., Cys201 in the fifth membrane-spanning domain of the

-AR)[3]. This results in irreversible receptor inactivation.

Conversely,


 and 

imidazoline sites lack these specifically oriented, accessible cysteine residues in their binding pockets. Consequently, while the imidazoline ring of CEC anchors it to the IBS with high affinity, the chloroethyl tail cannot execute a covalent bond. Thus, CEC acts as a reversible, competitive ligand at imidazoline sites[1].

CEC_Mechanism cluster_AR Adrenoceptors (GPCRs) cluster_IBS Imidazoline Binding Sites CEC Chloroethylclonidine (Phenyl-imidazoline core) Alpha1 α1 / α2-Adrenoceptors (Exposed Cys Residues) CEC->Alpha1 Aziridinium Ion Covalent Alkylation IBS I1 / I2 Sites (No Accessible Cys) CEC->IBS Reversible Binding Competitive Affinity

Fig 1. Divergent binding mechanisms of CEC based on receptor microenvironments.

Quantitative Data: Binding Affinities

To contextualize CEC's polypharmacology, the following table summarizes its binding profile across its primary targets. The high affinity for


 and 

sites underscores the necessity of rigorous controls when using CEC as an

-AR knockout tool in tissues expressing IBS.
Receptor TargetBinding Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

)
Binding MechanismFunctional Consequence

-Adrenoceptor
1 - 10 nMIrreversible (Covalent Alkylation)Permanent Receptor Inactivation

-Adrenoceptor
10 - 50 nMIrreversible / Reversible MixedPartial Agonism / Inactivation[3]

-Imidazoline Site
< 100 nMReversible (Competitive)Putative Sympathoinhibition[1][2]

-Imidazoline Site
< 100 nMReversible (Competitive)Allosteric Modulation (MAO-associated)

(Note: Affinity ranges are synthesized from competitive radioligand displacement assays utilizing


-clonidine and 

-p-aminoclonidine[1][2].)

Experimental Protocols: Isolating IBS Activity

When investigating CEC's interaction with Imidazoline Binding Sites, researchers must isolate the IBS signal from adrenoceptor interference. The following step-by-step Radioligand Binding Assay protocol is designed as a self-validating system to ensure strict IBS specificity.

Step 1: Tissue Preparation and Membrane Isolation
  • Action: Homogenize target tissue (e.g., rostroventrolateral medulla for

    
    , or hepatic tissue for 
    
    
    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Perform differential centrifugation (40,000 x g for 20 mins) to isolate the membrane fraction.
  • Causality:

    
     receptors are highly enriched in the brainstem and mediate central hypotensive actions, while 
    
    
    
    sites are predominantly mitochondrial[1]. Maintaining an ice-cold environment prevents proteolytic degradation of these specific membrane-bound targets.
Step 2: Receptor Masking (The Self-Validating Control)
  • Action: Pre-incubate the membrane homogenate with 10 µM Prazosin and 1 µM Rauwolscine (or Yohimbine) for 15 minutes.

  • Causality: CEC and standard radioligands exhibit heavy cross-reactivity between adrenoceptors and IBS. Failing to mask adrenoceptors results in a confounded, composite signal. By saturating

    
     and 
    
    
    
    adrenoceptors with these highly selective antagonists, any subsequent radioligand displacement by CEC is definitively attributed to non-adrenergic imidazoline sites[1]. This masking step is what guarantees the internal validity of the assay.
Step 3: Ligand Incubation
  • Action: Add a fixed concentration of

    
    -clonidine (e.g., 2 nM) and varying concentrations of unlabeled CEC (
    
    
    
    M to
    
    
    M). Incubate at 25°C for 45 minutes.
  • Causality: The 25°C temperature allows the system to reach thermodynamic equilibrium. While CEC's alkylating effect at adrenoceptors is highly temperature- and time-dependent[4], its interaction with IBS is reversible and stabilizes predictably within this timeframe.

Step 4: Rapid Filtration and Washing
  • Action: Terminate the reaction via rapid vacuum filtration through glass-fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand. Rapid washing with ice-cold buffer traps the receptor-ligand complexes while preventing the kinetic dissociation of the reversibly bound CEC.

Step 5: Liquid Scintillation Counting and Data Analysis
  • Action: Extract the filters into scintillation vials, add counting cocktail, and quantify radioactivity. Use non-linear regression to determine the

    
    .
    
  • Causality: Mathematical modeling of the displacement curve confirms whether CEC is competing in a single-site or two-site manner, validating the purity of the isolated IBS signal.

Protocol T Tissue Prep (Brainstem/Liver) M Masking (10µM Prazosin) T->M I Incubation ([3H]-Ligand + CEC) M->I F Filtration (Rapid Wash) I->F A Analysis (Scintillation) F->A

Fig 2. Self-validating radioligand assay workflow for isolating IBS activity.

Implications for Drug Development

The recognition of CEC's affinity for imidazoline binding sites has profound implications for modern drug discovery:

  • Avoiding Off-Target Artifacts: Researchers utilizing CEC strictly to knock out

    
    -adrenoceptors in functional tissue assays must account for its simultaneous, reversible occupation of 
    
    
    
    sites, which can independently alter cellular signaling (e.g., cAMP modulation or MAO inhibition).
  • Mapping the Endogenous Ligand: CEC's binding profile mirrors that of the endogenous "clonidine-displacing substance" (CDS) and agmatine[1][2]. Antibodies raised against clonidine analogs (which cross-react with CEC) are currently used to map the distribution of CDS in the brain[2].

  • Biased Agonism: The differential binding mechanics of CEC highlight how subtle variations in GPCR and non-GPCR microenvironments can dictate ligand efficacy, driving the development of highly selective

    
     antihypertensives (like moxonidine) that avoid adrenoceptor-mediated side effects.
    

References

  • Title: Selectivity of pharmacological tools: implications for use in cell physiology. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms.
  • Title: Molecular mechanisms of ligand–receptor interactions in transmembrane domain V of the α2A-adrenoceptor.
  • Title: Clonidine-specific antibodies as models for imidazole and alpha 2-adrenergic receptor binding sites: implications for the structure of clonidine-displacing substance.
  • Title: Drug Discovery and Evaluation: Pharmacological Assays.

Sources

Pharmacological Characterization of Chloroethylclonidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroethylclonidine (CEC) dihydrochloride is a pivotal pharmacological tool used to discriminate between


-adrenergic receptor subtypes. Historically categorized as a selective, irreversible antagonist for 

- and

-adrenoceptors, CEC distinguishes these "sensitive" subtypes from the "insensitive" or "resistant"

-adrenoceptor. Its mechanism of action involves the formation of a reactive aziridinium ion intermediate that covalently alkylates accessible cysteine residues within the receptor's ligand-binding pocket. Beyond simple antagonism, CEC is instrumental in receptor turnover studies and the calculation of receptor reserves (Furchgott analysis) due to its ability to deplete functional receptor density (

) without initially altering affinity (

) of remaining receptors.

Chemical & Mechanistic Pharmacology[1]

Chemical Structure and Reactivity

CEC is a nitrogen mustard derivative of the


-agonist clonidine. Its pharmacological activity is governed by its transformation in aqueous solution.
  • Precursor: N-2-chloroethyl-N-methyl-2-methylallyl amine derivative.

  • Active Species: Spontaneous cyclization releases a chloride ion to form a highly electrophilic aziridinium ion .

  • Target: This cation attacks nucleophilic centers, specifically the sulfhydryl (-SH) groups of cysteine residues located in the transmembrane domains (TM) of the receptor.

The Alkylation Mechanism

The irreversible blockade is not immediate; it follows a two-step kinetic model:

  • Reversible Binding: CEC initially binds to the orthosteric site with low-to-moderate affinity.

  • Covalent Inactivation: The aziridinium moiety reacts with a specific cysteine residue (homologous to Cys201 in

    
    -AR TM5) to form a stable thioether bond. This permanently inactivates the receptor, preventing endogenous ligand binding.
    

Technical Insight: The rate of inactivation is temperature-dependent and pH-dependent. Standard protocols require incubation at physiological pH (7.4) and temperature (37°C) to facilitate aziridinium formation and alkylation.

Partial Agonism

While primarily used as an antagonist, CEC acts as a partial agonist prior to alkylation. In tissues with high receptor reserve (e.g., rat aorta), CEC can induce contraction via


-receptors or mobilize intracellular 

via

-receptors before the irreversible blockade takes full effect.

Receptor Selectivity Profile

The utility of CEC lies in its differential sensitivity across subtypes, defined by the accessibility of the target cysteine residue in the binding pocket.

Receptor SubtypeCEC SensitivityInteraction Outcome

High Rapid, irreversible alkylation.

loss of

typically observed.

High Rapid, irreversible alkylation. Similar profile to

.

Low / Resistant Minimal alkylation under standard conditions. Often retains function/binding capability.

Moderate Can be alkylated (Cys201 target), but often requires higher concentrations or longer incubation.

Critical Note: "Resistance" is relative.[1] At high concentrations (>100 µM) or extended incubation times,


 receptors can also be alkylated. Selectivity is protocol-dependent.

Experimental Workflows

Visualization of Pharmacological Logic

The following diagram illustrates the decision tree for using CEC to characterize an unknown receptor population.

CEC_Workflow Start Unknown Alpha-1 Population Incubation Incubate with CEC (10-100 µM, 30 min, 37°C) Start->Incubation Washout Extensive Washout (>60 min) Incubation->Washout Remove unbound drug Assay Radioligand Binding or Functional Assay Washout->Assay Result_Loss Significant Loss of Bmax (>50%) Assay->Result_Loss Result_Intact Minimal Loss of Bmax (<20%) Assay->Result_Intact Conclusion_B_D Population contains Alpha-1B or Alpha-1D Result_Loss->Conclusion_B_D Conclusion_A Population is predominantly Alpha-1A Result_Intact->Conclusion_A

Figure 1: Decision logic for classifying receptor subtypes using CEC sensitivity.

Protocol 1: Irreversible Inactivation Assay (In Vitro)

This protocol determines the fraction of CEC-sensitive receptors in a tissue or cell line.

Reagents:

  • CEC Dihydrochloride (10 mM stock in water, prepare fresh).

  • Wash Buffer (Tris-HCl or Krebs-Henseleit, pH 7.4).

Step-by-Step Methodology:

  • Preparation: Isolate membranes or harvest cells. Resuspend in incubation buffer.

  • Treatment: Divide samples into "Control" (vehicle) and "CEC-Treated".

  • Incubation: Add CEC (final conc. 10–100 µM) to treated samples. Incubate for 15–30 minutes at 37°C .

    • Note: Lower temperatures (4°C) drastically reduce alkylation rate and should be avoided unless studying binding kinetics specifically.

  • Quenching & Washout (Critical):

    • Dilute samples 10-fold with cold buffer.

    • Centrifuge (e.g., 40,000 x g for 15 min) to pellet membranes.

    • Discard supernatant. Resuspend pellet.

    • Repeat wash cycle at least 3-4 times.

    • Why? Insufficient washing leaves reversible CEC bound, which will compete with the radioligand in the subsequent assay, masquerading as a

      
       shift rather than a 
      
      
      
      reduction.
  • Analysis: Perform saturation binding (Scatchard/Rosenthal) using a non-selective radioligand (e.g.,

    
    -Prazosin).
    
  • Calculation: Compare

    
     of Control vs. Treated.
    
    
    
    
Protocol 2: Receptor Protection Assay

To confirm that CEC is acting at the orthosteric site of a specific subtype, use a selective reversible antagonist to "protect" the receptor.

  • Pre-incubation: Incubate membranes with a selective antagonist (e.g., BMY 7378 for

    
     or 5-Methylurapidil  for 
    
    
    
    ) at
    
    
    for 15 minutes.
  • CEC Addition: Add CEC (10 µM) and co-incubate for 30 minutes.

  • Washout: Wash 4-5 times to remove both CEC and the protecting antagonist.

  • Result: If the receptor was protected, the

    
     in the protected group will be significantly higher than in the group treated with CEC alone.
    

Data Analysis: Receptor Reserve Determination

CEC is the standard agent for determining receptor reserve (


 estimation) using the Furchgott method. By progressively inactivating receptors, one can plot the equiactive concentrations of a full agonist.

The Furchgott Equation:



  • 
    : Concentration of agonist producing a response in control tissue.
    
  • 
    : Concentration of agonist producing the same response in CEC-treated tissue.
    
  • 
    : Fraction of receptors remaining (
    
    
    
    ).
  • 
    : Dissociation constant of the agonist.
    

Workflow:

  • Generate a control concentration-response curve (CRC) for the agonist (e.g., Phenylephrine).

  • Treat tissues with varying concentrations of CEC (e.g., 3 µM, 10 µM) to partially inactivate receptors.

  • Wash out CEC.

  • Generate post-treatment CRCs.

  • Plot

    
     vs. 
    
    
    
    for matched response levels.
  • Slope:

    
    . Intercept: 
    
    
    
    . Use these to solve for
    
    
    .

Safety & Stability

CEC is a nitrogen mustard and an alkylating agent.

  • Hazards: Corrosive, potential mutagen. Causes severe skin and eye burns.

  • Handling: Use in a fume hood with nitrile gloves and safety goggles.

  • Stability: The dihydrochloride salt is stable in solid form at -20°C.

  • Solution Stability: Unstable in aqueous solution. The aziridinium ion forms immediately upon dissolution and hydrolyzes over time. Prepare solutions immediately before use. Do not store frozen aliquots of aqueous CEC.

References

  • Identification of Alpha-1 Subtypes: Minneman, K. P., Han, C., & Abel, P. W. (1988). Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. Molecular Pharmacology, 33(5), 509–514. Link

  • Mechanism of Alkylation: Hieble, J. P., et al. (1995). International Union of Pharmacology. X. Recommendation for nomenclature of alpha 1-adrenoceptors: consensus update. Pharmacological Reviews, 47(2), 267-270. Link

  • Cysteine Target (Alpha-2 Homology): Marjamäki, A., et al. (1998). Chloroethylclonidine binds irreversibly to exposed cysteines in the fifth membrane-spanning domain of the human alpha2A-adrenergic receptor.[2][3] Molecular Pharmacology, 53(3), 370-376.[3] Link

  • Receptor Reserve Methodology: Furchgott, R. F. (1966). The use of beta-haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. Link

  • Partial Agonism: Villalobos-Molina, R., & Ibarra, M. (1996). Chloroethylclonidine is a partial alpha1-adrenoceptor agonist in aorta and caudal arteries of the Wistar Kyoto rat.[4] European Journal of Pharmacology, 351(1), 49-52.[4] Link

Sources

Methodological & Application

Chloroethylclonidine Dihydrochloride: Solubility, Stability, and In Vitro Alkylation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chloroethylclonidine Dihydrochloride Solubility & Application Protocol Content Type: Application Note & Technical Guide Audience: Pharmacologists, Cell Biologists, and Drug Discovery Scientists

Abstract

Chloroethylclonidine (CEC) dihydrochloride is a specialized pharmacological tool used primarily to discriminate between


-adrenergic receptor subtypes. Unlike competitive antagonists, CEC acts as an irreversible alkylating agent , preferentially targeting the 

and

subtypes (and

at higher concentrations) via the formation of a reactive aziridinium ion. This guide provides a rigorous protocol for the solubilization, handling, and experimental application of CEC, emphasizing the kinetic instability of the compound in aqueous media—a critical factor often overlooked that leads to experimental failure.

Chemical Identity & Properties

PropertyDetail
Compound Name Chloroethylclonidine dihydrochloride
CAS Number 70107-07-2
Molecular Formula

Molecular Weight 408.58 g/mol
Mechanism Irreversible antagonist (via alkylation); Partial agonist (transient)
Key Reactivity Cyclizes to form active aziridinium ion in neutral/alkaline pH

The "Race Against Time": Mechanism of Action

To use CEC effectively, one must understand its activation pathway. CEC is a nitrogen mustard derivative.[1][2] It is not the parent molecule that binds irreversibly, but its unstable intermediate.

  • Activation: In neutral physiological buffers (pH 7.4), the chloroethyl tail cyclizes to form a highly electrophilic aziridinium ion .

  • Alkylation (Desired): This ion attacks nucleophilic residues (e.g., aspartate/cysteine) in the receptor binding pocket, forming a covalent bond.

  • Hydrolysis (Competitor): Water molecules can also attack the aziridinium ion, converting it into the inactive alcohol form (

    
    -hydroxyethylclonidine).
    

Implication: Once dissolved in a neutral aqueous buffer, CEC immediately begins degrading. Stocks must be acidic or non-aqueous; working solutions must be prepared immediately before use.

CEC_Activation CEC CEC (Parent) Stable at low pH Aziridinium Aziridinium Ion (Highly Reactive Intermediate) CEC->Aziridinium Cyclization (pH > 7.0, 37°C) ReceptorBound Receptor-Ligand Complex (Irreversible Blockade) Aziridinium->ReceptorBound Nucleophilic Attack (Covalent Bond) Inactive Hydroxyethyl-Clonidine (Inactive Hydrolysis Product) Aziridinium->Inactive Hydrolysis (Reaction with H2O)

Figure 1: The kinetic pathway of Chloroethylclonidine. The user must maximize the Receptor path and minimize the Hydrolysis path.

Solubility & Storage Protocol

A. Solvent Selection
SolventSolubility LimitStabilityRecommendation
Water ~12 mg/mL (~29 mM)Low (< 24h at 4°C)Use only for immediate dilution.
DMSO ~10-20 mg/mLHigh (Months at -20°C)Preferred for Stock Solutions.
Ethanol Low / VariableModerateNot recommended due to solubility limits.
0.1 M NaOH 1 mg/mLUnstable DO NOT USE. Rapid hydrolysis.
B. Preparation of 10 mM Stock Solution

Target Concentration: 10 mM (allows easy 1:1000 dilution to 10 µM working conc). Volume: 1 mL.

  • Weighing: Weigh 4.09 mg of CEC dihydrochloride.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Note: Vortex vigorously. If using water, ensure the water is slightly acidic or neutral; do not use basic buffers for the stock.

  • Aliquoting: Divide into 50–100 µL aliquots in light-tight microcentrifuge tubes.

  • Storage: Store at -20°C . Avoid repeated freeze-thaw cycles.

In Vitro Application Protocol (Receptor Alkylation)

This protocol is designed to irreversibly block


-adrenoceptors in isolated tissue (e.g., rat aorta) or cultured cells (e.g., HEK293).
Phase 1: Baseline Establishment
  • Equilibrate tissue/cells in physiological saline (e.g., Krebs-Henseleit or HEPES-buffered saline) at 37°C for 30–60 minutes.

  • Perform a control response curve with a full agonist (e.g., Phenylephrine or Norepinephrine) to establish baseline

    
     and 
    
    
    
    .
  • Washout: Wash 3 times (10 mins each) to remove the agonist.

Phase 2: CEC Incubation (The Critical Step)

Standard Concentration: 10 µM to 100 µM.[3] Incubation Time: 10 to 30 minutes.

  • Preparation: Thaw one 10 mM DMSO stock aliquot.

  • Dilution: Immediately before addition, dilute the stock into the bath buffer.

    • Example: For 10 µM final conc, add 1 µL stock per 1 mL buffer.

  • Incubation: Incubate for 30 minutes at 37°C .

    • Note: Do not extend beyond 45 mins; hydrolysis will reduce effective concentration, and non-specific effects may increase.

Phase 3: The "Infinite" Washout

Because CEC binds irreversibly, you must rigorously wash away the unbound drug to prove that any remaining blockade is covalent.

  • Wash 1: Aspirate buffer and replace with fresh, warm buffer immediately.

  • Wash 2-5: Repeat washing every 10–15 minutes for at least 60 minutes total .

    • Tip: Some protocols suggest adding a scavenger (e.g., 1 mM sodium thiosulfate) in the first wash to quench any remaining aziridinium ions, though extensive washing is usually sufficient.

Phase 4: Post-Blockade Testing
  • Generate a second concentration-response curve with the agonist.

  • Analysis:

    • Irreversible Antagonism: Look for a depression in

      
       (downward shift) rather than just a rightward shift (
      
      
      
      ).
    • Subtype Discrimination: If the response is preserved, the receptor subtype present is likely CEC-insensitive (e.g.,

      
      ).
      

Protocol_Workflow Start Start: Equilibrate Tissue/Cells ControlCurve 1. Control Agonist Curve (Establish Baseline) Start->ControlCurve Wash1 2. Washout Agonist ControlCurve->Wash1 CEC_Prep 3. Dilute CEC Stock (Do this IMMEDIATELY before use) Wash1->CEC_Prep Incubation 4. Incubation 10-100 µM, 30 min, 37°C CEC_Prep->Incubation Washout_Cycle 5. Aggressive Washout (5x over 60 mins) Incubation->Washout_Cycle TestCurve 6. Test Agonist Curve (Measure Emax reduction) Washout_Cycle->TestCurve

Figure 2: Experimental workflow ensuring separation of reversible and irreversible effects.

Troubleshooting & FAQs

Q: I see no reduction in agonist response after CEC treatment.

  • Cause 1 (Hydrolysis): The stock solution was old or stored in water. Solution: Use fresh DMSO stock.

  • Cause 2 (pH): The incubation buffer was too acidic (pH < 7.0), preventing aziridinium formation. Solution: Ensure pH is 7.4.

  • Cause 3 (Subtype): Your tissue expresses

    
    -adrenoceptors, which are resistant to CEC alkylation.
    

Q: The blockade reversed after 2 hours.

  • Cause: Insufficient washout or the binding was not covalent (concentration too low). Alternatively, receptor turnover (synthesis of new receptors) occurred if using live cells over long durations.

Q: Can I use CEC to block


 receptors? 
  • Context: Yes, but specificity is lost. At high concentrations (>10 µM) or long incubations, CEC will alkylate

    
     and 
    
    
    
    subtypes. For selective
    
    
    blockade, strictly limit concentration to 10 µM and time to 30 min.

Safety & Handling (MSDS Highlights)

  • Hazard: CEC is an alkylating agent (similar class to nitrogen mustard chemotherapeutics). It is potentially mutagenic.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Disposal: Quench excess CEC with a nucleophile (e.g., sodium thiosulfate or dilute NaOH) before disposal into hazardous waste streams. Do not pour down the sink.

References

  • Mechanism of Action & Aziridinium Ion

    • Hieble, J. P., et al. "Cardiovascular effects of chloroethylclonidine, an irreversible alpha 1B-adrenoceptor antagonist, in the unanesthetized rat."[4] Journal of Pharmacology and Experimental Therapeutics, 1995.

  • Subtype Selectivity (

    
     vs 
    
    
    
    ):
    • Xiao, L., et al. "Kinetics of alkylation of cloned rat alpha1-adrenoceptor subtypes by chloroethylclonidine."[5] Journal of Pharmacology and Experimental Therapeutics, 1998.

  • Solubility & Stability Data

    • Sigma-Aldrich Product Sheet: Chloroethylclonidine dihydrochloride (CAS 70107-07-2).[5]

  • Interaction with

    
     Subtypes: 
    
    • Gavin, S.E., et al. "Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes." Journal of Pharmacology and Experimental Therapeutics, 1997.

Sources

Application Note: Optimization of Chloroethylclonidine (CEC) Incubation for Selective Alpha-1 Adrenoceptor Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chloroethylclonidine (CEC) is a critical pharmacological tool used to discriminate between alpha-1 adrenoceptor subtypes.[1][2] It acts as an irreversible alkylating agent, displaying high selectivity for alpha-1B and alpha-1D subtypes, while leaving the alpha-1A subtype relatively intact under specific conditions. However, the utility of CEC is strictly dependent on optimizing incubation parameters—specifically time, temperature, and concentration—to balance maximal alkylation of susceptible receptors against non-specific loss of resistant subtypes. This guide provides a field-proven protocol for determining and applying the optimal incubation time for CEC alkylation assays.

Mechanistic Principles

The Aziridinium Intermediate

CEC is a nitrogen mustard derivative of clonidine. Its mechanism of action is not direct; it requires a chemical transformation in aqueous solution. Upon dissolution, the chloroethyl group undergoes intramolecular cyclization to form a highly reactive, electrophilic aziridinium ion .

This intermediate attacks nucleophilic amino acid residues (primarily Cysteine) within the receptor's binding pocket (specifically TM5), forming a covalent bond that permanently occludes the site.

Subtype Selectivity & Localization

The "selectivity" of CEC is kinetic rather than absolute.

  • Alpha-1B & Alpha-1D: Highly susceptible. Alkylation occurs rapidly (t1/2 ≈ 10–20 min at 37°C).

  • Alpha-1A: Relatively resistant.[3] Alkylation is significantly slower, often requiring high concentrations or prolonged times to achieve significant blockade.

Critical Insight: Research suggests that CEC preferentially alkylates receptors located on the cell surface.[2] Since Alpha-1B receptors are predominantly surface-expressed, while Alpha-1A receptors often have significant intracellular pools, this spatial distribution contributes to the apparent pharmacological selectivity.

CEC_Mechanism CEC Chloroethylclonidine (Inactive Precursor) Aziridinium Aziridinium Ion (Reactive Electrophile) CEC->Aziridinium Cyclization (Aqueous Soln, >pH 7) Complex Irreversible Receptor-Ligand Complex Aziridinium->Complex Covalent Attack Receptor Alpha-1 Receptor (Nucleophilic Cys Residue) Receptor->Complex Binding

Figure 1: Mechanism of CEC Alkylation. The chloroethyl group cyclizes to form a reactive aziridinium ion, which covalently bonds to nucleophilic residues in the receptor pocket.

Critical Experimental Variables

To achieve "Optimal" incubation, one must control the following variables to maximize the Signal-to-Noise ratio (Alkylation of 1B/1D vs. Preservation of 1A).

VariableRecommended RangeMechanistic Impact
Concentration 10 µM – 100 µM < 10 µM may be insufficient for complete 1B blockade. > 100 µM increases non-specific alkylation of 1A subtypes.
Temperature 37°C Cyclization to the aziridinium ion is temperature-dependent. Lower temps (4°C or 25°C) drastically slow the reaction, requiring impractical incubation times.
Incubation Time 15 – 45 Minutes The "Sweet Spot." < 15 min risks incomplete reaction. > 45 min risks transporter alkylation, membrane degradation, or loss of Alpha-1A sites.
pH 7.4 Acidic pH inhibits aziridinium formation. Ensure buffer is pH 7.4 at 37°C.
Washout 4-5 Cycles CRITICAL. Unreacted CEC acts as a reversible competitive antagonist. It must be physically removed to observe the irreversible effect.

Validated Protocol: Determination of Optimal Incubation Time

This protocol is designed to validate the optimal time for a specific tissue or cell line. Once established (e.g., 30 min), this time can be used for routine subtyping.

Reagents & Preparation
  • Buffer A (Incubation): 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Buffer B (Wash): 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA (optional to reduce aggregation), pH 7.4.

  • CEC Stock: 10 mM Chloroethylclonidine dihydrochloride in distilled water.

    • Note:Prepare FRESH. CEC hydrolyzes in water. Do not store frozen stocks of aqueous CEC for long periods.

  • Membrane Prep: Rat cortex (mixed 1A/1B) or transfected cells, resuspended to ~1-2 mg protein/mL.

Experimental Workflow

CEC_Workflow cluster_Incubation Step 1: Alkylation cluster_Wash Step 2: The Washout (Critical) Start Membrane Preparation Split Split into Aliquots (Control vs. CEC) Start->Split AddCEC Add CEC (10-100 µM) Incubate 37°C Split->AddCEC Timepoints Stop Reaction at: 15, 30, 45, 60 min AddCEC->Timepoints Dilute Dilute 10x with Cold Buffer Timepoints->Dilute Spin Centrifuge (20,000g, 15 min) Dilute->Spin Resuspend Resuspend in Buffer Spin->Resuspend Repeat Repeat Wash x4 Resuspend->Repeat Repeat->Spin Next Cycle Assay Radioligand Binding Assay ([3H]-Prazosin) Repeat->Assay Done (5x)

Figure 2: Experimental Workflow. The multi-step washout (yellow diamond) is the most critical step to prevent false positives caused by reversible binding.

Step-by-Step Procedure
  • Activation: Prepare the 10 mM CEC stock immediately before use. Let it sit at room temperature for 5–10 minutes to allow partial cyclization to the active aziridinium ion.

  • Incubation:

    • Aliquot membranes into tubes.

    • Treated Group: Add CEC to a final concentration of 10 µM (for high selectivity) or 50 µM (for robust alkylation).

    • Control Group: Add equivalent volume of vehicle (water).

    • Incubate at 37°C in a shaking water bath.

  • Time Course: Stop the reaction for specific tubes at 15, 30, 45, and 60 minutes .

  • Termination: Stop the reaction by adding 10 volumes of ice-cold Buffer B.

  • Washout (The "Self-Validating" Step):

    • Centrifuge at 20,000–40,000 x g for 15 min at 4°C.

    • Discard supernatant.

    • Resuspend pellet in fresh ice-cold Buffer B using a Polytron or glass-teflon homogenizer (gentle setting).

    • Repeat this cycle 4 to 5 times.

    • Why? Fewer washes will leave residual CEC. In the subsequent binding assay, this residual CEC will compete with the radioligand, mimicking a reduction in Bmax (alkylation) when it is actually just Kd shift (competition).

  • Final Resuspension: Resuspend the final pellet in Assay Buffer to the desired protein concentration.

  • Binding Assay: Perform a saturation isotherm (using [3H]-Prazosin) or a single-point high-concentration binding assay (e.g., 2 nM [3H]-Prazosin) to determine the number of remaining receptors (

    
    ).
    

Data Analysis & Interpretation

Calculate the percentage of receptor inactivation for each time point:



Determining the Optimal Time

Plot % Inactivation vs. Time .

  • Phase 1 (Rapid): You will see a sharp increase in inactivation (loss of Alpha-1B/D).

  • Phase 2 (Plateau): The curve should flatten. This represents the complete alkylation of the susceptible population.

  • Phase 3 (Slow Drift): If incubation continues too long (>60 min), you may see a slow, secondary loss of receptors. This is the non-specific loss of Alpha-1A or general protein degradation.

Selection Rule: Choose the shortest time point that reaches the Phase 2 plateau.

  • Typical Result:30 Minutes is the industry standard for maximal Alpha-1B ablation with minimal Alpha-1A loss.

Troubleshooting & Controls

ObservationRoot CauseCorrective Action
High loss of "Resistant" Alpha-1A Concentration too high or incubation too long.Reduce CEC to 10 µM or reduce time to 20 min. Ensure temp is strictly 37°C.
Inconsistent Alkylation CEC hydrolysis.Do not use old CEC stocks. Make fresh powder-to-liquid stock for every experiment.
Shift in Kd (Affinity) in Treated Group Incomplete Washout. If the Kd of the radioligand increases in the CEC group, residual CEC is competing. Increase washes to 6x or increase wash volume.
Control Receptor Loss Thermal instability.Ensure Control tubes are incubated at 37°C for the same duration as Treated tubes to account for thermal degradation.

References

  • Minneman, K. P., et al. (1988). "Chloroethylclonidine: an irreversible antagonist of alpha 1B-adrenergic receptors."[3][4] Molecular Pharmacology.

  • Hieble, J. P., et al. (1995). "International Union of Pharmacology. X. Recommendation for nomenclature of alpha 1-adrenoceptors: consensus update." Pharmacological Reviews.

  • Xiao, L., & Minneman, K. P. (1996). "Alkylation of alpha 1-adrenergic receptor subtypes by chloroethylclonidine: structural requirements and effects of mutations." Molecular Pharmacology.

  • Michel, M. C., et al. (1990). "Distinction of alpha 1-adrenergic receptor subtypes in the rat kidney by chloroethylclonidine." Journal of Pharmacology and Experimental Therapeutics.

  • Han, C., et al. (1987). "Alpha-1 adrenergic receptor subtypes linked to different mechanisms for increasing intracellular Ca2+ in smooth muscle." Nature.

Sources

Washout procedures after chloroethylclonidine treatment in tissue baths

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Washout Procedures for Chloroethylclonidine (CEC) in Tissue Bath Assays


-Adrenoceptor Subtypes via Irreversible Alkylation

Abstract

Chloroethylclonidine (CEC) is a critical pharmacological tool used to discriminate between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-adrenoceptor subtypes. Unlike competitive antagonists, CEC acts via irreversible alkylation, preferentially inactivating 

and

subtypes while leaving the

subtype relatively intact. However, the success of this assay hinges entirely on the washout procedure . Inadequate removal of unbound CEC leads to non-specific alkylation of the "resistant"

population and contamination of subsequent agonist response curves. This guide details a rigorous, field-proven protocol for CEC treatment and washout in isolated tissue baths, ensuring high-fidelity subtype discrimination.

Mechanistic Grounding: Why Washout is Non-Trivial

To optimize the washout, one must understand the reaction kinetics. CEC is a nitrogen mustard derivative of clonidine. At physiological pH (7.4) and temperature (37°C), it spontaneously cyclizes to form a highly reactive aziridinium ion .

  • The Target: This ion attacks nucleophilic cysteine residues within the receptor's transmembrane binding pocket (specifically Cys201 in

    
    ), forming a covalent bond.
    
  • The "Washout" Paradox: You cannot wash off bound CEC; the receptor is permanently inactivated. The goal of the washout is to remove the free, unreacted aziridinium ions from the bath solution.

  • The Danger: If free CEC remains during the subsequent agonist challenge (e.g., with Phenylephrine), it will continue to alkylate receptors—including the lower-affinity

    
     subtype—leading to a progressive, time-dependent depression of the response that mimics non-competitive antagonism rather than true subtype isolation.
    
Diagram 1: Mechanism of CEC Alkylation & Selectivity

CEC_Mechanism cluster_receptors Adrenoceptor Populations CEC Chloroethylclonidine (Precursor) Aziridinium Aziridinium Ion (Highly Reactive) CEC->Aziridinium Cyclization (pH 7.4, 37°C) Alpha1B α1B / α1D Receptor (Accessible Cysteine) Aziridinium->Alpha1B High Affinity Attack Alpha1A α1A Receptor (Inaccessible/Resistant) Aziridinium->Alpha1A Low Affinity/Slow Inactivated Irreversibly Alkylated Receptor (Silent) Alpha1B->Inactivated Covalent Bond Functional Functional Receptor (Available for Agonist) Alpha1A->Functional Resists Alkylation

Figure 1: CEC spontaneously forms a reactive aziridinium ion that preferentially alkylates


 receptors. The washout procedure prevents the "slow" attack on 

receptors.

Materials & Preparation

  • Chloroethylclonidine Dihydrochloride: Must be stored at -20°C.

  • Vehicle: Distilled water or saline. Do not dissolve in alkaline buffers (like Krebs) until the moment of use, as cyclization (and subsequent hydrolysis/inactivation) begins immediately at neutral pH.

  • Physiological Saline Solution (PSS): Standard Krebs-Henseleit solution (37°C, carbogenated).

Critical Handling Note: Prepare the CEC stock solution (e.g.,


 M) immediately before addition to the bath. CEC has a half-life of approximately 20–30 minutes in Krebs solution at 37°C due to hydrolysis.

Detailed Experimental Protocol

This protocol is designed for isolated vascular rings (e.g., rat aorta) or smooth muscle strips, but is adaptable to other tissues.

Phase 1: Tissue Priming & Control Curves

Before CEC treatment, the tissue's viability and maximum contractile capacity must be established.

  • Equilibrate tissue for 60 minutes with washes every 15–20 minutes.

  • Perform a priming contraction with KCl (60–80 mM) or a maximal concentration of Noradrenaline (10

    
    M). Wash out until baseline is restored.
    
  • Control Curve: Construct a cumulative concentration-response curve (CCRC) to your agonist (e.g., Phenylephrine or Noradrenaline).

  • Washout: Wash extensively (3–4 times) over 30–45 minutes until tension returns to baseline.

Phase 2: The CEC Incubation (The "Knockout")
  • Baseline Check: Ensure tension is stable. Note that CEC can act as a partial agonist in some tissues (e.g., rat aorta), causing a slow contraction.[1]

  • Addition: Add CEC to the bath to achieve the target concentration.

    • Subtype Discrimination:10

      
      M  (Standard for removing 
      
      
      
      while sparing
      
      
      ).
    • Total Inactivation:100

      
      M  (Used to assess non-specific binding or total receptor reserve).[2]
      
  • Incubation Time: Incubate for 30 minutes at 37°C.

    • Note: If the tissue contracts significantly (partial agonism), do not wash yet. Allow the incubation time to complete.

Phase 3: The Optimized Washout (Critical Step)

This specific sequence is required to clear the lipophilic aziridinium ion from the tissue matrix.

  • T=0 min (End of Incubation): Rapidly drain the bath and refill with fresh PSS.

  • T=5 min: Drain and refill. (Removes bulk drug).

  • T=15 min: Drain and refill. (Removes diffusion-limited drug from extracellular space).

  • T=30 min: Drain and refill.

  • T=45 min: Drain and refill.

  • T=60 min: Final drain and refill.

Total Washout Duration: 60 minutes with 5–6 fluid exchanges . Why 60 minutes? Research indicates that shorter washouts (e.g., 20 mins) leave sufficient CEC to shift the


 of the resistant population, confounding data analysis [1, 5].
Phase 4: The Challenge Curve
  • Construct a second CCRC to the agonist.

  • Compare this curve to the Control Curve (Phase 1).

Data Analysis & Interpretation

The effect of CEC is best visualized by the reduction in maximal response (


) and the shift in potency (

).
ObservationInterpretation
Reduced

Indicates irreversible inactivation of a receptor population.[2][3] If

drops by ~50% and plateaus, the remaining 50% likely belongs to the CEC-resistant subtype (e.g.,

).
Rightward Shift (

)
If the curve shifts right without

depression, spare receptors exist (receptor reserve). CEC must deplete the reserve before

falls.
Biphasic Curve In tissues like rat aorta, the control curve is monophasic.[4] After CEC, the curve may become biphasic: a high-affinity component (resistant

) and a low-affinity component (residual or non-specific).
Diagram 2: Experimental Workflow & Timeline

Protocol_Workflow cluster_washout CRITICAL WASHOUT PHASE (60 min) Start Start: Tissue Equilibration (60 min) ControlCurve Control Agonist Curve (Determine Baseline Emax) Start->ControlCurve Wash1 Washout Agonist (30-45 min) ControlCurve->Wash1 CEC_Incubation CEC Treatment (10-100 µM, 30 min) Wash1->CEC_Incubation WashCycle 5-6 Fluid Exchanges Removes Unbound Aziridinium CEC_Incubation->WashCycle Rapid Drain TestCurve Test Agonist Curve (Measure Shift & Emax Drop) WashCycle->TestCurve Tissue Clean Analysis Data Analysis (Calculate % Resistant Response) TestCurve->Analysis

Figure 2: The 60-minute washout phase is the pivot point of the protocol. Skipping this leads to experimental artifacts.

Troubleshooting & Validation

  • "My tissue contracted during CEC incubation."

    • Cause: CEC is a partial agonist at

      
       and 
      
      
      
      receptors [3].
    • Solution: This is normal. Do not intervene. The contraction usually peaks and may sustain. The subsequent washout will remove the contractile tone, returning the tissue to baseline before the final agonist curve.

  • "I see no reduction in

    
    , only a shift." 
    
    • Cause: High receptor reserve.

    • Solution: Increase CEC concentration to 50–100

      
      M or incubation time to 45 minutes to deplete the reserve [2].
      
  • "How do I prove the remaining response is

    
    ?" 
    
    • Validation: Pre-incubate a separate tissue with 5-methylurapidil (an

      
      -selective antagonist) before adding the agonist. If the CEC-resistant response is blocked by 5-methylurapidil, it confirms the presence of functional 
      
      
      
      receptors [6].

References

  • Villalobos-Molina, R., & Ibarra, M. (2000). Differential response to chloroethylclonidine in blood vessels of normotensive and spontaneously hypertensive rats: role of alpha 1D- and alpha 1A-adrenoceptors in contraction.[4][5] National Institutes of Health (PubMed).

  • Piascik, M. T., et al. (1995). Kinetics of alkylation of cloned rat alpha1-adrenoceptor subtypes by chloroethylclonidine. National Institutes of Health (PubMed).

  • Docherty, J. R., & O'Rourke, M. (1997). Further investigation of the alpha-adrenoceptor-mediated actions of chloroethylclonidine in rat aorta.[1][2][4][6][7][8] National Institutes of Health (PubMed).

  • Hrometz, S. L., et al. (1998). Chloroethylclonidine binds irreversibly to exposed cysteines in the fifth membrane-spanning domain of the human alpha2A-adrenergic receptor.[9] Molecular Pharmacology.

  • Gisbert, R., et al. (1998). Chloroethylclonidine is a partial alpha1-adrenoceptor agonist in aorta and caudal arteries of the Wistar Kyoto rat.[1] European Journal of Pharmacology.

  • Villalobos-Molina, R., et al. (1996).[5] Chloroethylclonidine: an irreversible agonist at prejunctional alpha 2-adrenoceptors in rat vas deferens.[7] National Institutes of Health (PubMed).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chloroethylclonidine Dihydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chloroethylclonidine (CEC) Dihydrochloride . Designed for researchers, scientists, and drug development professionals, this guide addresses the most critical challenge encountered when working with CEC: its rapid degradation in aqueous environments.

As a potent, irreversible α-adrenergic receptor antagonist[1], CEC achieves irreversible blockade by covalently alkylating cysteine residues within the receptor's binding pocket[2]. However, the exact chemical property that makes CEC an effective alkylating agent—its reactive chloroethyl group—also makes it highly susceptible to hydrolysis in water. This guide synthesizes field-proven protocols with the mechanistic causality behind CEC's instability to ensure the scientific integrity of your pharmacological assays.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my CEC solution lose its pharmacological activity so quickly at room temperature or in physiological buffers? A: The loss of activity is driven by the intrinsic reactivity of the chloroethyl group. In aqueous solutions, especially at neutral to basic pH, the unprotonated nitrogen atom's lone pair undergoes an intramolecular nucleophilic substitution. This displaces the chloride ion to form a highly reactive, positively charged aziridinium ion intermediate [3]. While this intermediate is necessary for the targeted alkylation of α-adrenoceptors[4], in the absence of the receptor, it rapidly reacts with water (hydrolysis). This reaction forms an inactive hydroxylated alcohol and releases hydrochloric acid. Because physiological buffers (pH 7.4) keep a significant fraction of the nitrogen deprotonated, degradation accelerates rapidly during assays.

Q2: How can I manipulate the formulation to prevent this degradation during storage? A: The key to stabilizing CEC is protonation . By maintaining the solution at a slightly acidic pH (pH 4.0–5.0), the amine nitrogen remains protonated. A protonated nitrogen lacks the free lone pair necessary to initiate the intramolecular cyclization into the aziridinium ion. When you dissolve CEC dihydrochloride in pure, sterile double-distilled water (ddH₂O), the salt naturally yields an acidic solution. Manufacturer guidelines indicate that CEC is stable in H₂O for approximately 24 hours at 4°C, but explicitly note it is unstable in general aqueous base[5]. You must avoid basic buffers (like Tris pH 8.0) or strong nucleophiles during stock storage.

Q3: Can I store reconstituted CEC solutions at -20°C for long-term use? A: Yes, but strictly in single-use aliquots. Repeated freeze-thaw cycles introduce localized pH shifts and transient warming that accelerate aziridinium formation. Flash-freezing aliquots in liquid nitrogen and storing them at -80°C (or -20°C) minimizes thermal degradation. Once thawed, the aliquot must be kept on ice and used immediately.

Part 2: Quantitative Stability Data

To ensure reproducibility, consult the following stability matrix before designing your experimental timelines.

Storage ConditionSolventpHTemperatureEstimated Stability / Half-life
Lyophilized Solid N/AN/A-20°C> 2 Years
Aqueous Stock ddH₂O4.0 - 5.0-80°C> 6 Months (Strictly no freeze-thaw)
Aqueous Stock ddH₂O4.0 - 5.04°C~24 Hours[5]
Assay Buffer Krebs / HEPES7.437°CMinutes to Hours (Prepare immediately before use)
Basic Solution Aqueous Base> 8.0Room TempUnstable (Immediate Degradation)[5]

Part 3: Experimental Protocols & Self-Validating Workflows

To guarantee the trustworthiness of your data, every protocol must be a self-validating system. The following methodology ensures that your CEC stock is active and structurally intact prior to downstream assays.

Protocol: Preparation of a Self-Validating Stable CEC Stock Solution

Materials Required:

  • CEC Dihydrochloride powder (stored at -20°C in a desiccator)

  • Sterile, chilled double-distilled water (ddH₂O)

  • Amber microcentrifuge tubes (CEC is light-sensitive over prolonged periods)

  • Liquid nitrogen

  • Micro-pH probe

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of lyophilized CEC dihydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, which initiates premature hydrolysis of the solid powder.

  • Reconstitution: Weigh the required mass and dissolve it in chilled ddH₂O to create a concentrated stock (e.g., 10 mM). Vortex gently until completely dissolved. The maximum aqueous solubility is approximately 12 mg/mL[5].

  • Self-Validation (Critical Step): Measure the pH of a 10 µL dummy aliquot using a micro-pH probe. A fresh, intact CEC dihydrochloride solution should naturally read between pH 4.0 and 5.5 .

    • Validation Logic: If the pH is significantly lower (e.g., < 3.0), extensive hydrolysis has already occurred, releasing excess HCl into the solution. Discard the solution if this occurs.

  • Aliquoting: Immediately dispense the stock into single-use amber microcentrifuge tubes. Keep the tubes on an ice block during this process to suppress the reaction kinetics of aziridinium formation.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

  • Assay Application: On the day of the experiment, thaw a single aliquot on ice. Dilute it into your physiological assay buffer (pH 7.4) immediately before applying it to your cell culture or tissue bath. Discard any unused portion.

Part 4: Mechanistic & Workflow Visualizations

CEC_Mechanism A Chloroethylclonidine (Protonated Nitrogen) Stable B Free Base Form (Deprotonated Nitrogen) Reactive A->B High pH (Base) B->A Low pH (Acid) C Aziridinium Ion Intermediate Highly Electrophilic B->C Intramolecular Cyclization (-Cl⁻) D Hydrolyzed Product (Inactive Alcohol) C->D Nucleophilic Attack by H₂O

Fig 1. Chemical degradation pathway of Chloroethylclonidine in aqueous solutions.

CEC_Protocol S1 1. Weigh CEC Dihydrochloride (Solid, -20°C) S2 2. Reconstitute in chilled ddH₂O (pH 4.0 - 5.0) S1->S2 S3 3. Verify pH < 5.5 (Self-Validation Step) S2->S3 S4 4. Dispense into single-use amber microcentrifuge tubes S3->S4 S5 5. Flash-freeze in Liquid N₂ & Store at -80°C S4->S5

Fig 2. Optimized workflow for the preparation and storage of stable CEC stock solutions.

References

  • Wikipedia. "Chloroethylclonidine". Wikipedia, The Free Encyclopedia. URL:[Link]

  • MacMillan, L. B., et al. "Chloroethylclonidine binds irreversibly to exposed cysteines in the fifth membrane-spanning domain of the human alpha2A-adrenergic receptor". Molecular Pharmacology, PubMed (NIH). URL: [Link]

  • D'hooghe, M., et al. "Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles". ResearchGate. URL:[Link]

  • Eason, M. G., et al. "Chloroethylclonidine and 2-aminoethyl methanethiosulfonate recognize two different conformations of the human alpha(2A)-adrenergic receptor". Journal of Biological Chemistry, PubMed (NIH). URL:[Link]

Sources

Troubleshooting incomplete receptor blockade with chloroethylclonidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub

You are likely here because your Chloroethylclonidine (CEC) treatment failed to completely abolish the response to norepinephrine or phenylephrine.

Do not panic. In the context of


-adrenergic receptors (

-AR), "incomplete blockade" is rarely a failure of the reagent; it is often a structural readout of the receptor population you are studying. CEC is a discriminatory tool, not a universal silencer.

This guide moves beyond basic protocols to the mechanistic "why" of alkylation failures, helping you distinguish between experimental error and biological discovery .

Module 1: The Mechanism of Action

Understanding why CEC discriminates.

CEC is a nitrogen mustard derivative of clonidine. Unlike competitive antagonists (e.g., prazosin) that bind and release, CEC forms a permanent covalent bond. However, this reaction is highly specific.

The Critical Constraint: CEC requires an accessible cysteine residue in the receptor's binding pocket (specifically in Transmembrane Domain V) to form the covalent bond.

  • 
     and 
    
    
    
    Subtypes:
    Possess this accessible cysteine. CEC alkylates them effectively, permanently disabling the receptor.
  • 
     Subtype:  Lacks this specific accessibility (often due to steric hindrance or amino acid variance). Consequently, CEC binds reversibly or acts as a weak partial agonist but does not alkylate  efficiently.
    

Visualizing the Blockade Logic:

CEC_Mechanism CEC CEC Molecule (Aziridinium Ion) Rec_B Alpha-1B/1D Receptor (Accessible Cysteine) CEC->Rec_B High Affinity Rec_A Alpha-1A Receptor (Inaccessible Cysteine) CEC->Rec_A Low/Med Affinity Complex_Cov Covalent Complex (Irreversible Blockade) Rec_B->Complex_Cov Alkylation (Permanent) Complex_Rev Reversible Binding (Washout Restores Function) Rec_A->Complex_Rev No Alkylation

Figure 1: Differential interaction of CEC with Adrenergic Receptor subtypes. Note that only the 1B/1D subtypes proceed to permanent inactivation.

Module 2: Protocol Optimization (The "Gold Standard")

Before assuming you have discovered an


 population, you must validate that your alkylation conditions were sufficient to silence 

.
Standard Operating Procedure (SOP)
ParameterRecommended ValueScientific Rationale
Concentration


may be insufficient for complete alkylation;

risks non-specific alkylation of other GPCRs.
Time 15 - 30 MinutesAlkylation is a kinetic process. Shorter times result in incomplete occupancy; longer times risk receptor internalization.
Temperature

Critical: The formation of the reactive aziridinium ion is temperature-dependent. Alkylation is significantly slower at room temperature.
pH 7.4 - 8.0Basic pH favors the non-protonated species required for aziridinium ring formation. Acidic buffers will neutralize CEC activity.
Washout

Minutes
The most common point of failure. You must remove unreacted CEC. If CEC remains, it acts as a competitive antagonist, confusing your

calculations.
Module 3: Troubleshooting Guides (FAQ)
Issue 1: "I treated with CEC, but I still see a robust response to Norepinephrine."

Diagnosis: This is likely Biological Resistance , not experimental failure. Explanation: You have likely isolated a tissue or cell line predominantly expressing the


 subtype.
  • Verification: Perform a "Protection Assay."[1]

    • Pre-treat with Prazosin (blocks all

      
      ).
      
    • Add CEC.[2]

    • Wash extensively.

    • If the response returns identical to the "CEC-only" group, the receptors were never alkylated to begin with.

Issue 2: "My blockade is partial (e.g., 50% reduction). Is my CEC degraded?"

Diagnosis: Mixed Receptor Population. Explanation: Many tissues (e.g., rat aorta, vas deferens) contain heterogeneous populations.[3] CEC will ablate the


 component, leaving the 

component functional.
  • The "Steepness" Check: Look at your dose-response curve.

    • If the curve shifts to the right without a reduction in Max Response (

      
      ), you have a competitive antagonist issue (insufficient washout).
      
    • If the

      
       is depressed (flattened curve), you have successfully alkylated the 
      
      
      
      fraction.
Issue 3: "The CEC solution turned cloudy or yellow."

Diagnosis: Hydrolysis / Cyclization. Action: Discard immediately. Chemistry: CEC is unstable in aqueous solution. It spontaneously cyclizes to the aziridinium ion (active) and then hydrolyzes to an inactive alcohol.

  • Rule: Prepare fresh immediately before use. Do not store stock solutions in water/buffer. Store dry powder at -20°C.

Module 4: Advanced Diagnostic Flowchart

Use this logic tree to determine the root cause of your incomplete blockade.

Troubleshooting_Flow Start Start: Incomplete Blockade (Response Remains) Wash Did you wash >4 times (Total 45+ mins)? Start->Wash Temp Was incubation at 37°C? Wash->Temp Yes Fail_Wash Experimental Error: Residual CEC acting as competitive antagonist. Wash->Fail_Wash No Curve Analyze Dose-Response Curve Temp->Curve Yes Fail_Temp Experimental Error: Incomplete alkylation kinetics. Temp->Fail_Temp No Shift Right Shift Only (Maintained Emax) Curve->Shift Shift Drop Reduced Emax (Partial Response) Curve->Drop Depression Conc_A Conclusion: Predominantly Alpha-1A Population Shift->Conc_A Conc_Mix Conclusion: Mixed Population (1A + 1B/D) Drop->Conc_Mix

Figure 2: Logical workflow for diagnosing CEC resistance. Note that a "Right Shift Only" usually indicates the presence of the CEC-insensitive Alpha-1A subtype.

References
  • Han, C., Abel, P. W., & Minneman, K. P. (1987). Heterogeneity of alpha 1-adrenergic receptors revealed by chlorethylclonidine.[2][4] Molecular Pharmacology, 32(4), 505–510.[2][4]

  • Minneman, K. P., et al. (1988). Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. Molecular Pharmacology, 33(5), 509–514.

  • Hieble, J. P., et al. (1995). International Union of Pharmacology. X. Recommendation for nomenclature of alpha 1-adrenoceptors: consensus update. Pharmacological Reviews, 47(2), 267-270.

  • Xiao, L., & Jeffries, W. B. (1998). Chloroethylclonidine is a partial alpha1-adrenoceptor agonist in aorta and caudal arteries of the Wistar Kyoto rat.[5] European Journal of Pharmacology, 351(1), 49-52.[5]

Sources

Technical Support Center: Chloroethylclonidine (CEC) Solubility & Stability Guide

[1]

Current Status: Operational Topic: Resolving High-Concentration Solubility & Stability Issues Assigned Specialist: Senior Application Scientist, Molecular Pharmacology Division

The Core Challenge: Solubility vs. Reactivity

Executive Summary: Users frequently report difficulty dissolving Chloroethylclonidine (CEC) dihydrochloride at concentrations required for stock solutions (>10 mM) or observe a loss of biological activity over time.

The Root Cause: CEC is a nitrogen mustard derivative. Unlike standard receptor ligands, it is a reactive alkylating agent . Its utility depends on the formation of a transient, highly reactive aziridinium ion intermediate. This creates a "dual challenge":

  • Solubility Cap: In aqueous buffers (PBS, water), CEC dihydrochloride has a solubility ceiling of approximately 12 mg/mL (~29 mM) . Attempts to force higher concentrations result in precipitation.

  • The "Time-Bomb" Effect: Once dissolved in water or physiological buffer, CEC immediately begins to cyclize into the aziridinium ion (active) and subsequently hydrolyze into beta-hydroxyethylclonidine (inactive) . This degradation is temperature- and pH-dependent.

Troubleshooting Q&A: Common User Scenarios

Scenario A: "I cannot get CEC to dissolve in PBS at 50 mM."

Diagnosis: You have exceeded the aqueous solubility limit. Technical Explanation: The dihydrochloride salt of CEC has a maximum solubility in water of ~12 mg/mL (approx. 29 mM). In saline buffers like PBS, the "salting-out" effect can further reduce this limit compared to pure water. Solution:

  • Switch Solvent: You must use DMSO (Dimethyl sulfoxide) for stock solutions >30 mM. CEC is soluble in DMSO up to ~50–100 mM.

  • Protocol Adjustment: Prepare a high-concentration stock in anhydrous DMSO, then dilute into the aqueous buffer immediately before use.

Scenario B: "My stock solution was clear yesterday, but today it has a precipitate or lost potency."

Diagnosis: Hydrolytic degradation and/or polymerization. Technical Explanation: The chloroethyl group is unstable in water. At 4°C, aqueous solutions are stable for only ~24 hours. At 37°C or room temperature, the half-life decreases significantly as the compound cyclizes and then hydrolyzes. Solution:

  • Never store aqueous stocks. Aqueous solutions must be prepared fresh daily.

  • Aliquot DMSO Stocks: Store DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles, which introduce moisture (DMSO is hygroscopic) and accelerate degradation.

Scenario C: "I treated my cells, but the alpha-1 antagonism was reversible, not irreversible."

Diagnosis: Premature hydrolysis (Inactive species applied). Technical Explanation: If you diluted the CEC into media and let it sit for >30-60 minutes before adding it to the cells, the active aziridinium ion may have hydrolyzed to the inactive alcohol form before reaching the receptor. Solution:

  • Timing is Critical: Add CEC to the experimental system immediately after dilution.

  • pH Check: Ensure the buffer pH is neutral (7.4). Alkaline conditions accelerate hydrolysis.

Validated Protocols

Protocol 1: Preparation of High-Concentration Stock (50 mM)

Target: Creating a stable stock solution for long-term storage.[1]

  • Calculate Mass: For 1 mL of 50 mM stock (MW ≈ 408.6 g/mol for CEC·2HCl):

    
    
    
  • Select Solvent: Use Anhydrous DMSO (Grade ≥99.9%).

    • Note: Do not use Ethanol for long-term storage if possible, as it can contain water or evaporate, changing concentration.

  • Dissolution: Add 1 mL DMSO to 20.43 mg CEC. Vortex vigorously. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber vials. Store at -20°C .

    • Shelf Life: ~3-6 months if kept dry.

Protocol 2: Working Solution for Experiments (10 µM - 100 µM)

Target: Diluting without precipitation or rapid degradation.

  • Thaw: Thaw one DMSO aliquot at room temperature.

  • Rapid Dilution:

    • Prepare your buffer (e.g., PBS or Krebs) at room temperature.

    • Add the calculated volume of DMSO stock to the buffer while vortexing.

    • Example: To make 10 mL of 100 µM working solution from 50 mM stock:

      
      
      
  • Solvent Control: Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity (20 µL in 10 mL = 0.2%).

  • Immediate Use: Apply to cells/tissue within 15 minutes of dilution.

Visualizing the Mechanism & Workflow

Figure 1: The Degradation "Time-Bomb" Pathway

Understanding why aqueous storage fails.

CEC_Degradationcluster_0Aqueous Environment (Buffer/Media)CECChloroethylclonidine(Inactive Precursor)AziridiniumAziridinium Ion(HIGHLY REACTIVE)Active SpeciesCEC->AziridiniumCyclization(Fast in H2O, pH > 7)ReceptorReceptor Alkylation(Irreversible Blockade)Aziridinium->ReceptorNucleophilic Attack(Covalent Bond)HydrolysisBeta-Hydroxyethylclonidine(INACTIVE)Aziridinium->HydrolysisReaction with Water(Degradation)

Caption: The CEC degradation pathway. The compound must cyclize to the Aziridinium ion to be active, but this intermediate is unstable and rapidly hydrolyzes in water. Competition between Receptor Alkylation and Hydrolysis dictates experimental success.

Figure 2: Solvent Selection Decision Tree

Choosing the right solvent based on concentration requirements.

Solvent_SelectionStartRequired Concentration?Low< 10 mMStart->LowHigh> 10 mM(Stock Solution)Start->HighWaterWater / PBS(Soluble)Low->WaterDirect DissolutionHigh->WaterPrecipitation Risk!DMSOAnhydrous DMSO(Recommended)High->DMSOFull SolubilityUsageImmediate Use Only(Unstable >24h)Water->UsageStorageStore at -20°C(Stable)DMSO->Storage

Caption: Decision matrix for solubilizing CEC. Aqueous buffers are suitable only for low concentrations and immediate use. DMSO is required for high-concentration stocks.

Solubility Data Reference Table

SolventMax Solubility (approx.)[1]Stability (at 4°C)Usage Recommendation
Water 12 mg/mL (~29 mM)< 24 HoursWorking solutions only.
PBS (pH 7.4) < 10 mg/mL< 12 HoursImmediate experimental application.
DMSO ~40 mg/mL (~100 mM)Months (-20°C)Primary Stock Solvent.
Ethanol ~17 mg/mLWeeks (-20°C)Alternative stock (less stable than DMSO).
0.1 M NaOH 1 mg/mLUnstableAvoid. Rapid degradation.

Data derived from Sigma-Aldrich and Tocris Bioscience specifications [1, 2].

References

  • Hirasawa, A., et al. (1997). Chloroethylclonidine is a partial alpha1A-adrenoceptor agonist in cells expressing recombinant alpha1-adrenoceptor subtypes.[2] Life Sciences. [Link]

  • Villalobos-Molina, R., & Ibarra, M. (1996).[3] Alpha 1-adrenoceptors mediating contraction in arteries of normotensive and spontaneously hypertensive rats are of the alpha 1D or alpha 1A subtypes.[3] European Journal of Pharmacology. [Link]

Validation & Comparative

Comparative Guide: Selectivity of Chloroethylclonidine vs. Phenoxybenzamine for Alpha-1 Adrenoceptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmacological characterization of


-adrenergic receptors (ARs), distinguishing between receptor subtypes (

,

, and

) in native tissues is a persistent challenge due to the lack of highly selective, reversible antagonists for certain subtypes. To overcome this, researchers rely on irreversible alkylating agents to functionally "knock out" specific receptor populations.

As a Senior Application Scientist, I have structured this guide to objectively compare two foundational alkylating agents: Chloroethylclonidine (CEC) and Phenoxybenzamine (PBZ) . While both compounds form covalent bonds with adrenoceptors, their distinct selectivity profiles dictate entirely different experimental applications. CEC is the premier tool for isolating


 responses by selectively eliminating the 

subtype, whereas PBZ is a universal

-alkylator used to deplete receptor reserves for fundamental pharmacodynamic modeling.

Mechanistic Profiling & Receptor Selectivity

Chloroethylclonidine (CEC): The "Knockout" Tool

CEC is a nitrogen mustard derivative of clonidine. While it exhibits binding affinity across multiple


-adrenoceptors, its defining characteristic is its ability to selectively and irreversibly alkylate the 

and

subtypes
, while leaving the

subtype functionally intact 1.

Causality of Selectivity: The apparent selectivity of CEC is not driven by binding affinity alone, but by binding pocket accessibility. In cells expressing recombinant receptors, CEC can theoretically alkylate all


-ARs; however, in native tissue conformations, the reactive nitrogen mustard moiety only gains access to the critical cysteine residues required for covalent bonding within the 

(and

) binding pockets . This structural vulnerability allows researchers to permanently inactivate

-mediated signaling.
Phenoxybenzamine (PBZ): The Universal -Alkylator

PBZ is a classic haloalkylamine that acts as a non-selective, irreversible antagonist at both


 and 

adrenoceptors 2.

Causality of Non-Selectivity: PBZ forms a highly reactive ethyleniminium intermediate that indiscriminately attacks nucleophilic residues within the orthosteric binding sites of all


 subtypes (

,

,

) 3. Because it completely abolishes radioligand binding across the board, PBZ is unsuitable for subtype differentiation but is the gold standard for manipulating total receptor density.

Pathway CEC Chloroethylclonidine (CEC) A1A α1A-Adrenoceptor CEC->A1A Spares Receptor A1B α1B-Adrenoceptor CEC->A1B Irreversible Alkylation PBZ Phenoxybenzamine (PBZ) PBZ->A1A Irreversible Alkylation PBZ->A1B Irreversible Alkylation Gq Gq/11 Protein A1A->Gq A1B->Gq Response Intracellular Calcium Release Gq->Response

Fig 1: Differential alkylation of α1-adrenoceptor subtypes by CEC and PBZ modulating Gq signaling.

Quantitative Comparison of Selectivity

The following table summarizes the functional profiles of both compounds, providing a quick-reference guide for assay design.

Pharmacological FeatureChloroethylclonidine (CEC)Phenoxybenzamine (PBZ)
Chemical Class Nitrogen mustard derivativeHaloalkylamine
Mechanism of Action Irreversible covalent alkylationIrreversible covalent alkylation

-Subtype Selectivity
Inactivates

and

; spares

Non-selective; inactivates

,

,


-Receptor Activity
Alkylates

and

; spares

Non-selective

antagonist
Primary Experimental Use Pharmacological knockout of

to isolate

Complete receptor alkylation for Furchgott analysis
Typical Working Concentration 10 µM - 100 µM0.1 µM - 1 µM

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol utilizing irreversible antagonists must include a self-validating step. Without validation, researchers cannot distinguish between true covalent alkylation and residual competitive antagonism caused by incomplete washout.

Protocol A: Pharmacological Isolation of -Adrenoceptors using CEC

Logic: Tissues like the rat cerebral cortex and right ventricle express a heterogeneous mixture of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

receptors 4. To study the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

receptor in native tissues without relying on genetic knockout models, researchers exploit CEC's selective alkylation. By treating the tissue with CEC and washing it out, the

receptors are permanently inactivated, leaving a pure, functional population of

receptors []().
  • Tissue Preparation: Isolate and homogenize the target tissue in a physiological buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • CEC Incubation: Incubate the membrane preparation with 10 µM to 100 µM CEC for 30 minutes at 37°C 15. Causality: The physiological temperature is strictly required to provide the activation energy for the covalent nitrogen mustard alkylation reaction.

  • Washout Phase: Centrifuge the membranes and resuspend in fresh buffer at least three times to remove all unreacted CEC. Causality: Failure to wash out free CEC will result in reversible, competitive antagonism at the surviving

    
     receptors during subsequent assays.
    
  • Self-Validation (Radioligand Binding): Perform a [³H]-prazosin saturation binding assay. The

    
     should be reduced by a percentage corresponding exactly to the known 
    
    
    
    fraction of that tissue, while the
    
    
    of the remaining sites should remain unchanged 5.
Protocol B: Receptor Reserve (Spare Receptor) Depletion using PBZ

Logic: Full agonists often elicit a maximal physiological response (


) while occupying only a small fraction of available receptors (spare receptors). Because PBZ eliminates receptors indiscriminately without altering the affinity of the remaining unalkylated receptors, it forces the agonist to occupy a larger fraction of the remaining pool to generate a response. This shifts the dose-response curve to the right, allowing for the precise calculation of the agonist's dissociation constant (

) via Furchgott analysis 6.
  • Baseline Response: Obtain a baseline cumulative concentration-response curve for the full agonist (e.g., phenylephrine) in an isolated tissue bath.

  • PBZ Treatment: Wash the tissue and incubate with a low concentration of PBZ (0.1 µM to 1 µM) for 10 to 30 minutes 6.

  • Washout Phase: Wash the tissue extensively with physiological buffer for 45-60 minutes to remove free PBZ.

  • Self-Validation (Functional Shift): Generate a second cumulative concentration-response curve for the agonist. The curve must be shifted to the right, and the

    
     should be depressed, confirming the successful elimination of the receptor reserve.
    

Workflow Prep Tissue Homogenization TrtCEC CEC Incubation (10-100 μM, 37°C) Prep->TrtCEC TrtPBZ PBZ Incubation (0.1-1 μM, 37°C) Prep->TrtPBZ Wash Extensive Washout TrtCEC->Wash TrtPBZ->Wash Assay [3H]-Prazosin Binding Assay Wash->Assay

Fig 2: Experimental workflow for receptor alkylation and subsequent radioligand binding validation.

References

  • The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors | ResearchGate | 3

  • Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes | PubMed (NIH) | 1

  • Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor | PubMed (NIH) | 4

  • α1-Adrenoceptor Characteristics and Modulators | Sigma-Aldrich |Link

  • History and Nomenclature of α1-Adrenoceptors | Karger Publishers | 2

  • Adrenoceptors | Introduction | IUPHAR/BPS Guide to PHARMACOLOGY | 7

  • Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart | PubMed (NIH) | 5

  • Alpha 1-adrenoceptor subtypes in the rat ventricular muscle | R Discovery | 6

  • Functional studies on alpha 1-adrenoceptor subtypes mediating inotropic effects in rat right ventricle | PubMed (NIH) | 8

Sources

Comparing chloroethylclonidine and prazosin binding profiles

Comparative Analysis of Chloroethylclonidine and Prazosin Binding Profiles in -Adrenergic Receptor Characterization

The precise pharmacological characterization of





This guide provides an objective, data-driven comparison of two foundational ligands used in receptor profiling: Prazosin , the gold-standard competitive antagonist, and Chloroethylclonidine (CEC) , a subtype-selective alkylating agent.

Pharmacological Profiles: Reversible Antagonism vs. Irreversible Alkylation

The utility of prazosin and CEC lies in their diametrically opposed mechanisms of action at the receptor binding pocket.

Prazosin is a highly potent, competitive, and reversible antagonist that exhibits sub-nanomolar affinity across all three

1






2

Chloroethylclonidine (CEC) , conversely, is an alkylating agent that acts as an irreversible antagonist (and in some tissues, a partial agonist)[3]. CEC's primary value in drug development is its ability to selectively "knock out" specific receptor subpopulations. Treatment with CEC irreversibly inactivates the



3
Quantitative Binding Data Summary

The following table summarizes the comparative binding affinities and mechanistic properties of both ligands.

ParameterPrazosinChloroethylclonidine (CEC)
Mechanism of Action Competitive, reversible antagonistAlkylating agent (irreversible covalent bonding)
Subtype Selectivity Non-selective (Pan-

antagonist)
Highly selective inactivation of

and


Affinity (

)
~0.04 nM[1]Low affinity (reversible only); resistant to alkylation[3]

Affinity (

)
~0.28 nM[1]Irreversible inactivation (100% receptor knockout)[3]

Affinity (

)
~0.15 nMIrreversible inactivation (100% receptor knockout)[4]
Primary Experimental Utility Universal radioligand label (

-prazosin)
Subtype differentiation via selective receptor depletion

Mechanistic Causality: The Structural Basis of CEC Selectivity

To understand why CEC selectively inactivates specific subtypes while sparing others, we must examine the receptor's transmembrane architecture.

The irreversible nature of CEC binding is not driven by a higher initial binding affinity for



5

The


5

MechanismReceptorα₁-Adrenergic Receptors(α₁A, α₁B, α₁D)PrazosinPrazosin(Competitive Antagonist)Receptor->PrazosinCECChloroethylclonidine (CEC)(Alkylating Agent)Receptor->CECRevBindReversible Binding(High Affinity, Sub-nM)Prazosin->RevBindIrrBindIrreversible Alkylation(Covalent Bond to Cysteine)CEC->IrrBindAllSubtypesBlocks all subtypes(α₁A, α₁B, α₁D)RevBind->AllSubtypesSelectiveInactivates α₁B & α₁D(α₁A remains functional)IrrBind->Selective

Mechanistic divergence between prazosin's reversible binding and CEC's selective alkylation.

Experimental Methodology: Self-Validating Subtype Isolation Protocol

To accurately quantify the ratio of



6

This protocol is designed as a self-validating system . By measuring the total receptor population and subtracting the CEC-resistant fraction, the exact density of the CEC-sensitive fraction can be mathematically verified against internal controls.

Step-by-Step Workflow
  • Membrane Preparation & Aliquoting: Isolate and homogenize the target tissue, suspending the membrane fractions in a standard binding buffer (e.g., Tris-HCl). Split the homogenate into two primary experimental arms: a Control Arm and a CEC Pre-treatment Arm.

  • CEC Pre-treatment (The Alkylation Phase): Incubate the CEC Pre-treatment Arm with 10 to 100

    
     chloroethylclonidine for 30 minutes at 37°C[3]. Incubate the Control Arm with buffer only under identical thermal conditions.
    
  • Extensive Washout (Critical Causality Step): Terminate the alkylation reaction by adding ice-cold buffer, followed by high-speed centrifugation (e.g., 40,000 x g for 15 minutes). Discard the supernatant and resuspend the pellet. Repeat this wash step at least three times.

    • Rationale: If unreacted CEC is left in the suspension, it will act as a reversible, competitive inhibitor at the

      
       site during the subsequent radioligand assay. Extensive washout ensures that only the covalently bound (irreversible) CEC remains, leaving the 
      
      
      sites completely unencumbered for accurate quantification.
  • Radioligand Binding Assay: Incubate both the Control and CEC-treated membranes with saturating concentrations of

    
    -prazosin (e.g., 0.1 to 1.0 nM)[6].
    
  • Self-Validating Controls: For both arms, run parallel tubes containing a vast excess of an unlabeled competitor (e.g., 10

    
     phentolamine) to define Non-Specific Binding (NSB)[6].
    
  • Quantification: Terminate the assay via rapid vacuum filtration, wash the filters, and quantify the bound radioactivity using liquid scintillation counting.

Data Interpretation
  • Total Binding (

    
    ):  Control Arm (Total) minus Control Arm (NSB). This represents the sum of all 
    
    
    subtypes.
  • 
     Density:  CEC Arm (Total) minus CEC Arm (NSB). This represents the CEC-resistant population.
    
  • 
     Density:  Calculated by subtracting the 
    
    
    Density from the Total Binding
    
    
    .

WorkflowAMembranePreparationBControl Incubation(Buffer Only)A->BCCEC Pre-treatment(10-100 μM, 30 min)A->CDExtensive Washout(Centrifugation)B->DC->DE[³H]-PrazosinBinding AssayD->EFTotal α₁-ARQuantificationE->Ffrom ControlGα₁A-AR SpecificQuantificationE->Gfrom CEC

Workflow isolating α1A-ARs using CEC pre-treatment and [3H]-prazosin binding.

References

1.3 2.6 3.4 4.5 5.1 6.2

Validating alpha-1b receptor knockout models with chloroethylclonidine

Validating -Adrenoceptor Knockout Models with Chloroethylclonidine (CEC)

Executive Summary: The Pharmacological Audit

In the validation of G-protein coupled receptor (GPCR) knockout models, genetic sequencing confirms the genotype, but only functional pharmacology confirms the phenotype. For the




Chloroethylclonidine (CEC) serves as a critical "pharmacological auditor." Unlike reversible antagonists, CEC is a nitrogen mustard derivative that forms an irreversible covalent bond with the receptor. Because CEC preferentially alkylates the



The Core Validation Logic:

  • In Wild-Type (WT) Tissue: CEC treatment abolishes

    
    -mediated signaling.
    
  • In

    
     Knockout (KO) Tissue:  The target is already absent. Therefore, CEC treatment should produce no significant change  in the remaining signaling profile (assuming 
    
    
    is controlled for).

Mechanism of Action & Subtype Selectivity

CEC is not a "clean" antagonist; it is a pharmacological tool that requires precise environmental control.

The Alkylation Mechanism

CEC cyclizes in solution to form a reactive aziridinium ion . This ion attacks nucleophilic residues (likely aspartate or glutamate) near the ligand-binding pocket of the receptor, forming a stable covalent bond.

The Selectivity Paradox

CEC binds to all

  • 
     & 
    
    
    (Sensitive):
    Highly susceptible to alkylation.
  • 
     (Resistant):  Refractory to alkylation, likely due to the lack of accessible nucleophilic residues in the binding pocket or deep burial within the transmembrane core.
    
  • Subcellular Localization: CEC is hydrophilic. It preferentially alkylates receptors on the cell surface (

    
    ) rather than those sequestered intracellularly (
    
    
    ), adding a layer of spatial selectivity.

CEC_MechanismCECChloroethylclonidine(CEC)AziridiniumReactiveAziridinium IonCEC->AziridiniumCyclization(pH > 7.0)a1Bα1B Receptor(Cell Surface)Aziridinium->a1BHigh Accessibilitya1Aα1A Receptor(Intracellular/Resistant)Aziridinium->a1ALow AccessibilityAlkylationCovalentAlkylationa1B->AlkylationNucleophilic AttackSparingReceptorRemains Functionala1A->SparingNo Covalent BondInactivationIrreversibleInactivationAlkylation->Inactivation

Caption: Mechanism of CEC selectivity driven by formation of the reactive aziridinium ion and differential receptor accessibility.

Comparative Analysis: CEC vs. Alternatives

This table compares CEC against other validation tools, highlighting why CEC is indispensable for functional phenotyping.

FeatureChloroethylclonidine (CEC)BMY 7378PrazosinGenetic Sequencing (PCR)
Primary Mode Irreversible Alkylation (Inactivator)Competitive AntagonismCompetitive AntagonismDNA Verification

Selectivity
High (Functional Knockout)Low (Selective for

)
None (Non-selective)N/A
Reversibility Irreversible (Washout resistant)ReversibleReversibleN/A
Validation Value High. Proves loss of functional protein.Medium. Good for excluding

.
Low. Cannot distinguish subtypes.High. Proves gene deletion, but not protein absence.
Limitations Can act as partial agonist; pH/Temp sensitive.Cross-reactivity at high conc.[1]Binds all subtypes equally.Does not detect compensatory upregulation.

Protocol: The Differential Alkylation Assay

Objective: Validate

Phase 1: Tissue/Sample Preparation
  • Target Tissue: Rat/Mouse Spleen (High

    
     density) or Heart. Avoid Vas Deferens (predominantly 
    
    
    ).
  • Buffer: Krebs-Henseleit buffer (pH 7.4). Note: CEC cyclization requires neutral to basic pH.

Phase 2: The Protection Step (Optional but Recommended)

To ensure you are assaying



  • Incubate tissue with BMY 7378 (100 nM) for 20 mins.

  • BMY 7378 occupies

    
     pockets, shielding them from CEC.
    
  • 
     receptors remain exposed.
    
Phase 3: CEC Treatment (The Challenge)
  • Baseline Curve: Establish a cumulative concentration-response curve (CCRC) to Phenylephrine (PE) or Norepinephrine (NE).

  • Washout: Wash tissue 3x for 10 mins to return to baseline tension.

  • CEC Incubation: Apply CEC (10 - 100

    
    M)  for 30 minutes  at 37°C.
    
    • Critical: Lower temperatures (<25°C) significantly reduce alkylation efficiency.

  • Extensive Washout: Wash tissue continuously for 60 minutes (change buffer every 10-15 mins).

    • Why? You must remove all unbound CEC. If CEC remains, it acts as a competitive antagonist or partial agonist, confounding results.

Phase 4: The Test Curve
  • Generate a second CCRC to PE or NE.

  • Calculate the

    
     (Maximal response) and 
    
    
    (Potency).

Data Interpretation & Self-Validating Logic

The validation relies on comparing the "Shift" between the Baseline Curve and the Test Curve across genotypes.

Scenario A: Wild-Type (WT)
  • Observation: Significant depression of

    
     (e.g., >50% reduction) and rightward shift of 
    
    
    .
  • Mechanism: CEC has permanently destroyed the

    
     population. The remaining response is driven by CEC-resistant subtypes (
    
    
    ).
  • Conclusion: System is working;

    
     receptors were present and functional.
    
Scenario B: Knockout (KO)
  • Observation: Minimal to no change in

    
     or 
    
    
    after CEC treatment.
  • Mechanism: The tissue lacks

    
    . The response is driven entirely by other subtypes (e.g., 
    
    
    or protected
    
    
    ) which are resistant to CEC.
  • Conclusion: VALIDATED. The absence of CEC sensitivity confirms the absence of the

    
     protein.
    

Validation_LogicGenotypeSelect GenotypeWTWild Type (WT)Genotype->WTKOα1B Knockout (KO)Genotype->KOCEC_TreatApply CEC (50μM)+ WashoutWT->CEC_TreatKO->CEC_TreatAgonistApply Agonist(Phenylephrine)CEC_Treat->AgonistResult_WTResult: Reduced Emax(Rightward Shift)Agonist->Result_WTIn WTResult_KOResult: Unchanged Emax(No Shift)Agonist->Result_KOIn KOConclusion_WTConclusion:α1B was present & alkylatedResult_WT->Conclusion_WTConclusion_KOConclusion:Validation Successful(No α1B target for CEC)Result_KO->Conclusion_KO

Caption: Logic flow for validating Knockout models. The lack of CEC effect in the KO group is the confirmatory signal.

Troubleshooting & Limitations

  • The "Partial Agonist" Trap: CEC can induce contraction on its own before alkylation occurs. Ensure the tissue is relaxed before starting the "Test Curve."

  • Non-Specific Alkylation: At concentrations >100

    
    M, CEC loses selectivity and may affect 
    
    
    or other GPCRs. Stick to the 10-50
    
    
    M range.
  • Species Differences: Rat and Mouse

    
     receptors generally behave similarly, but human variants may have different alkylation kinetics.
    

References

  • Heterogeneity of alpha 1-adrenergic receptors revealed by chlorethylclonidine. Source: Molecular Pharmacology.[2][3] URL:[Link]

  • Subtype-specific differences in subcellular localization of alpha1-adrenoceptors: chlorethylclonidine preferentially alkylates the accessible cell surface alpha1-adrenoceptors irrespective of the subtype. Source: Molecular Pharmacology.[2][3] URL:[Link]

  • The α1B/D-adrenoceptor knockout mouse permits isolation of the vascular α1A-adrenoceptor and elucidates its relationship to the other subtypes. Source: British Journal of Pharmacology. URL:[Link]

  • Differential response to chloroethylclonidine in blood vessels of normotensive and spontaneously hypertensive rats: role of α1D- and α1A-adrenoceptors in contraction. Source: British Journal of Pharmacology. URL:[Link]

  • Kinetics of alkylation of cloned rat alpha1-adrenoceptor subtypes by chloroethylclonidine. Source: Journal of Pharmacology and Experimental Therapeutics.[3] URL:[Link]

Chloroethylclonidine dihydrochloride vs szl-49 selectivity comparison

Unmasking -Adrenoceptor Subtypes: A Comprehensive Selectivity Comparison of Chloroethylclonidine and SZL-49

As drug development professionals and molecular pharmacologists, our ability to accurately map receptor landscapes dictates the success of targeted therapeutics. Historically, the subclassification of




Chloroethylclonidine dihydrochloride (CEC)SZL-49 (Prazobind)

However, literature often oversimplifies their selectivity profiles. Relying on outdated assumptions regarding their specificity can lead to catastrophic misinterpretations in radioligand binding assays and functional tissue studies. This guide provides an objective, data-driven comparison of CEC and SZL-49, dissecting their true mechanistic profiles, outlining self-validating experimental protocols, and providing the causality behind their biochemical behaviors.

Molecular Mechanisms & Selectivity Paradigms

Chloroethylclonidine Dihydrochloride (CEC): The Benchmark

CEC is a nitrogen mustard derivative of the



1

The Causality of Selectivity: CEC's selectivity is not driven by binding affinity—in fact, CEC binds to all major


1covalent reaction kinetics


1
SZL-49 (Prazobind): The Contender Re-evaluated

SZL-49 is a prazosin analog featuring a reactive diene-carbonyl group. Early in vivo studies suggested SZL-49 was an


23

The In Vitro Reality: Rigorous membrane binding assays have debunked the myth of SZL-49's absolute





4445

Quantitative Selectivity Comparison

To facilitate assay design, the following table summarizes the empirical performance metrics of both agents based on validated pharmacological data.

Pharmacological PropertyChloroethylclonidine (CEC)SZL-49 (Prazobind)
Chemical Backbone Clonidine analog (Nitrogen mustard)Prazosin analog (Diene-carbonyl)
Primary Alkylation Target

(and

,

)[1]

and

(Non-selective in vitro)[4]
Resistant Subtypes

,

[1]
None strictly identified in vitro[5]
Binding Affinity (

)
~1 - 10

M
~1 nM[4]
Washout Difficulty ModerateVery High (Highly lipophilic)[4]
Functional Assay Utility Excellent for isolating

responses
General

blockade; poor for subtyping

Pathway Visualization

Understanding where these agents intercept the signaling cascade is critical for interpreting functional assays (e.g., intracellular

signalingcluster_receptorsAlpha-1 Adrenoceptor SubtypesNENorepinephrineA1AAlpha-1A(SZL-49 SensitiveCEC Resistant)NE->A1AA1BAlpha-1B(SZL-49 & CEC Sensitive)NE->A1BA1DAlpha-1DNE->A1DGqGq ProteinA1A->GqA1B->GqA1D->GqPLCPhospholipase C (PLC)Gq->PLCIP3IP3PLC->IP3DAGDAGPLC->DAGCaIntracellular Ca2+ ReleaseIP3->CaPKCPKC ActivationDAG->PKCCECChloroethylclonidine (CEC)CEC->A1BIrreversible AlkylationSZLSZL-49 (Prazobind)SZL->A1AIrreversible AlkylationSZL->A1BIrreversible Alkylation

Alpha-1 Adrenoceptor signaling and irreversible antagonist alkylation sites.

Laboratory Workflows: Irreversible Alkylation Assays

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for determining receptor subtype proportions using CEC.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Action: Homogenize target tissue (e.g., rat cerebral cortex or spleen) in an ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 x g to remove debris, then at 40,000 x g to pellet the membrane fraction.

  • Causality: The sucrose buffer maintains osmotic balance, preventing vesicular lysis. Lysis can trap lipophilic antagonists (like SZL-49) inside inverted vesicles, artificially inflating non-specific binding during later steps.

Step 2: Antagonist Incubation (Alkylation)

  • Action: Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Incubate with 10

    
    M CEC for exactly 30 minutes at 37°C.
    
  • Causality: Alkylation is a temperature-dependent covalent chemical reaction. Incubating at 37°C ensures optimal thermodynamic kinetics for the nitrogen mustard group of CEC to form covalent adducts[1]. Lower temperatures will result in incomplete alkylation, yielding false-positive

    
     signals.
    

Step 3: Rigorous Washout (The Critical Failure Point)

  • Action: Add 10 volumes of ice-cold buffer to stop the reaction. Centrifuge at 40,000 x g for 15 minutes. Discard the supernatant. Resuspend and repeat this wash step a minimum of four times .

  • Causality: This is the most critical step, particularly if attempting to use SZL-49[4]. Because these agents have high baseline affinities, failure to rigorously wash the membranes leaves non-covalently bound drug in the lipid bilayer. This residual drug will act as a competitive inhibitor during the radioligand step, mimicking irreversible alkylation and ruining the assay's integrity.

Step 4: Radioligand Binding & Scatchard Analysis

  • Action: Incubate the washed membranes with varying concentrations of

    
    -Prazosin (0.05 to 2.0 nM) to generate a saturation curve. Measure specific binding by defining non-specific binding with 10 
    
    
    M phentolamine.
  • Causality: Scatchard analysis allows you to calculate the

    
     (total receptor density). The difference in 
    
    
    between vehicle-treated control membranes and CEC-treated membranes directly quantifies the
    
    
    receptor population.

workflowPrepMembranePreparationIncubateAntagonist Incubation(CEC: 10 µM)30 min, 37°CPrep->Incubate Tissue HomogenateWashExtensive Washing(4x Centrifugation)Incubate->Wash Covalent BondingRadioligandRadioligand Binding([3H]-Prazosin)Wash->Radioligand Remove Free DrugAnalysisScatchard Analysis(Bmax Determination)Radioligand->Analysis Measure Remaining Sites

Experimental workflow for irreversible alkylation and radioligand binding.

Strategic Recommendations for Assay Design

  • Abandon SZL-49 for In Vitro Subtyping: Despite its historical reputation, SZL-49 should not be used to differentiate

    
     from 
    
    
    receptors in membrane homogenates. Its equal potency for both subtypes (
    
    
    ~1 nM) renders it ineffective for this purpose[4].
  • Use CEC with Caution in Mixed Populations: While CEC is excellent for eliminating

    
     receptors to study the 
    
    
    subtype[6], remember that it also alkylates
    
    
    and
    
    
    receptors[1]. If your tissue expresses a mix of
    
    
    and
    
    
    receptors, you must include selective
    
    
    blockers (e.g., rauwolscine) in your functional assays to prevent confounding variables.
  • Validate with Competitive Antagonists: Irreversible alkylation should always be cross-validated. After using CEC to isolate the

    
     population, confirm the identity of the remaining receptors using highly selective competitive antagonists, such as 5-methylurapidil or RS-17053.
    

References

  • Mante, S., et al. "The alkylating prazosin analog SZL 49 inactivates both alpha 1A- and alpha 1B-adrenoceptors." European Journal of Pharmacology, 1991. URL:[Link]

  • Michel, M. C., et al. "Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes." Molecular Pharmacology, 1993. URL:[Link]

  • Piascik, M. T., et al. "Subtype-selective alpha-1 adrenoceptor alkylation in the rat kidney and its effect on the vascular pressor response." Journal of Pharmacology and Experimental Therapeutics, 1990. URL:[Link]

Technical Guide: Differentiating Alpha-1D Adrenoceptors via Chloroethylclonidine (CEC) Sensitivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroethylclonidine (CEC) is a nitrogen mustard derivative of clonidine that acts as an irreversible alkylating agent. In adrenergic pharmacology, it serves as a critical "coarse filter" for distinguishing alpha-1 adrenoceptor (α1-AR) subtypes.

While historically used to separate α1B (sensitive) from α1A (insensitive), modern pharmacological standards reveal that α1D-adrenoceptors share the high CEC sensitivity of the α1B subtype , contrasting sharply with the resistant α1A. Therefore, CEC sensitivity alone groups α1D and α1B together. To specifically isolate the α1D phenotype, researchers must employ a differential alkylation strategy : using CEC to eliminate the α1A population, often combined with "receptor protection" assays using the α1D-selective antagonist BMY-7378 .

Mechanistic Basis of CEC Inactivation

CEC distinguishes subtypes based on the accessibility of specific cysteine residues within the receptor's transmembrane binding pocket.

  • Mechanism: CEC acts as a "suicide inhibitor." It initially binds reversibly to the receptor, after which its chloroethyl group cyclizes to form a highly reactive aziridinium ion. This ion attacks a nucleophilic cysteine residue, forming a stable covalent bond.

  • The "Accessible Pool" Theory: Research suggests CEC sensitivity is not solely structural but also spatial. α1B and α1D receptors are predominantly expressed on the cell surface (accessible), whereas a significant fraction of α1A receptors may reside in intracellular compartments or possess a binding pocket conformation that hinders the alkylation reaction.

Diagram 1: CEC Alkylation Pathway

CEC_Mechanism CEC Chloroethylclonidine (Free Ligand) Complex Reversible Ligand-Receptor Complex CEC->Complex Binding Receptor α1-AR (B/D Subtype) (Active Site) Receptor->Complex Aziridinium Reactive Aziridinium Ion Complex->Aziridinium Cyclization Alkylated Covalently Alkylated Receptor (Inactive) Aziridinium->Alkylated Nucleophilic Attack (Cysteine Residue)

Caption: CEC transitions from reversible binding to irreversible alkylation via aziridinium ion formation, permanently inactivating susceptible subtypes.

Comparative Profile: α1D vs. Alternatives

The following table summarizes the sensitivity profiles required for experimental design. Note that α1D mimics α1B in CEC sensitivity but is distinct in its BMY-7378 affinity.

Featureα1D-Adrenoceptor α1B-Adrenoceptor α1A-Adrenoceptor
CEC Sensitivity High (Sensitive)High (Sensitive)Low (Resistant)
Inactivation Outcome >80% loss of Bmax>90% loss of Bmax<20-40% loss of Bmax
Alkylation Rate FastFastSlow
BMY-7378 Affinity High (pKi ~ 8.5-9.0) Low (pKi ~ 6.0-6.[1]5)Low (pKi ~ 6.0-6.5)
Primary Location Aorta, Coronary ArterySpleen, Liver, HeartVas Deferens, Prostate

Critical Insight: You cannot distinguish α1D from α1B using CEC alone. You must use CEC to remove α1A, and then use BMY-7378 to distinguish D from B.

Experimental Protocols

Protocol A: Basic CEC Inactivation (Differentiation from α1A)

This protocol determines if a tissue response is mediated by the "CEC-sensitive pool" (α1D/α1B) or the "CEC-insensitive pool" (α1A).

Reagents:

  • Chloroethylclonidine dihydrochloride (10 mM stock in water).

  • Wash Buffer: Krebs-Henseleit or Tris-HCl (pH 7.4).

Workflow:

  • Baseline Control: Establish a control concentration-response curve (CRC) to Noradrenaline (NA) or Phenylephrine (PE) on a tissue aliquot.

  • Incubation: Incubate the experimental tissue with 10–100 µM CEC for 30 minutes at 37°C.

    • Note: Lower temperatures (e.g., 25°C) reduce alkylation efficiency.

  • The "Infinite" Wash (CRITICAL): Wash the tissue 6 times for 10 minutes each (total 60 mins) with fresh buffer.

    • Why? Unbound CEC acts as a competitive antagonist or partial agonist. If not washed out, it will shift the curve to the right (mimicking competitive antagonism) rather than depressing the maximum (irreversible antagonism).

  • Post-Treatment Assay: Construct a second CRC to NA or PE.

  • Analysis:

    • α1D/α1B (Sensitive): Significant reduction in Emax (maximum response) with minimal shift in EC50.

    • α1A (Resistant): Minimal change in Emax; potentially slight rightward shift due to residual competitive binding.

Protocol B: Receptor Protection Assay (Isolating α1D)

To prove the sensitive receptor is α1D and not α1B, use a protection strategy.

  • Pre-incubation: Incubate tissue with BMY-7378 (100 nM) for 20 minutes.

    • Logic: At this concentration, BMY-7378 occupies α1D receptors (protecting them) but leaves α1B receptors largely empty (due to lower affinity).

  • Co-treatment: Add CEC (50 µM) and incubate for 30 minutes.

    • Result: CEC alkylates the empty α1B receptors. It cannot access the BMY-occupied α1D receptors.

  • Washout: Wash extensively (6x 10 mins) to remove both CEC and the reversible BMY-7378.

  • Test: The remaining functional response is predominantly α1D .

Logical Workflow for Subtype Identification

Use this decision tree to interpret your CEC data in the context of unknown tissue.

Diagram 2: Subtype Identification Logic

Subtype_ID Start Start: Unknown α1-AR Population CEC_Treat Treat with CEC (50-100 µM) + Washout Start->CEC_Treat Result_Check Check Agonist Response (Emax) CEC_Treat->Result_Check Resistant Emax Unchanged (Resistant) Result_Check->Resistant No Alkylation Sensitive Emax Dropped >80% (Sensitive) Result_Check->Sensitive Alkylation Conclusion_A Conclusion: α1A Subtype Resistant->Conclusion_A BMY_Check Apply BMY-7378 (D-Selective Antagonist) Sensitive->BMY_Check Differentiation Required High_Affinity High Affinity Inhibition (pKi > 8.0) BMY_Check->High_Affinity Low_Affinity Low Affinity Inhibition (pKi < 7.0) BMY_Check->Low_Affinity Conclusion_D Conclusion: α1D Subtype High_Affinity->Conclusion_D Conclusion_B Conclusion: α1B Subtype Low_Affinity->Conclusion_B

Caption: Workflow utilizing CEC as a primary filter and BMY-7378 as a secondary discriminator to identify α1D.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). (2024). Adrenoceptors: α1-adrenoceptors.[1][2][3][4][5][6][7][8][9][10][11] IUPHAR/BPS Guide to Pharmacology. [Link]

  • Michel, M. C., et al. (1995).[9] Classification of α1-adrenoceptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 1-10.[9] [Link]

  • Han, C., Abel, P. W., & Minneman, K. P. (1987).[10] Heterogeneity of alpha 1-adrenergic receptors revealed by chlorethylclonidine.[1][5][10][11][12][13] Molecular Pharmacology, 32(4), 505-510. [Link]

  • Goetz, A. S., et al. (1995).[14] BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors.[3][7][10] European Journal of Pharmacology, 272(2-3), R5-R6.[3][10] [Link]

  • Hirasawa, A., et al. (1997). Subtype-specific differences in subcellular localization of alpha1-adrenoceptors: chlorethylclonidine preferentially alkylates the accessible cell surface alpha1-adrenoceptors irrespective of the subtype.[13] Molecular Pharmacology, 52(5), 764-770. [Link]

Sources

Reproducibility of Chloroethylclonidine (CEC) Inhibition in Recombinant Systems: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "CEC Paradox"

Chloroethylclonidine (CEC) has historically served as the defining pharmacological tool to distinguish


-adrenergic receptors (highly sensitive) from 

subtypes (insensitive).[1] However, in recombinant systems (HEK293, CHO, COS-7), CEC data is notoriously erratic.

The central thesis of this guide is that CEC reproducibility fails not because of the compound's chemistry, but because of the recombinant system's biology.

Unlike reversible antagonists (e.g., Prazosin), CEC is an irreversible alkylating agent. Its efficacy is governed by two critical variables often overlooked in standard protocols:

  • Receptor Reserve (Spare Receptors): High expression levels in recombinant cells mask alkylation effects in functional assays.

  • Subcellular Localization: CEC is hydrophilic. It cannot penetrate the cell membrane to target intracellular receptor pools, which are common artifacts in transient transfection.

This guide provides the corrective protocols and comparative data necessary to generate publication-grade CEC inhibition curves.

Mechanism of Action: Alkylation & Accessibility

CEC functions as a "suicide inhibitor." It initially binds reversibly to the orthosteric site, then forms a covalent bond with a specific cysteine residue in the receptor's transmembrane pocket.

The Structural Basis
  • Target: A specific cysteine residue in the transmembrane domain (often cited as Cys128 in TM3 or residues in TM5 depending on the specific numbering scheme of the species).

  • Selectivity:

    
     receptors possess this accessible cysteine. 
    
    
    
    receptors were thought to lack it, but recent evidence suggests they may simply be less accessible or possess a hindered pocket.
The Recombinant Artifact (The "Expert Insight")

In native tissue, receptors are trafficked efficiently. In recombinant systems (like COS-7 or HEK293), overexpression often leads to significant intracellular retention of receptors.

  • CEC is hydrophilic: It attacks surface receptors.

  • Result: If your

    
     clone is 60% intracellular, CEC appears "inactive" not because of receptor structure, but because the drug cannot reach the target.
    
Diagram 1: CEC Kinetic Mechanism

This diagram illustrates the transition from reversible binding to irreversible alkylation and the impact of washout steps.

CEC_Mechanism CEC CEC (Ligand) R_Surface Surface Receptor (α1-AR) CEC->R_Surface Binding R_Internal Intracellular Receptor (Inaccessible) CEC->R_Internal No Access Complex_Rev Reversible Complex (R-CEC) R_Surface->Complex_Rev Kon Signal Functional Response R_Internal->Signal Constitutive/Agonist Driven (False Negative) Complex_Rev->R_Surface Koff (Reversible) Complex_Irr Alkylated Receptor (Covalent Bond) Complex_Rev->Complex_Irr Alkylation (k_inact) Time/Temp Dependent Wash Washout Step Complex_Rev->Wash Removes Drug Complex_Irr->Wash Resistant Wash->Signal Reduced Bmax (if Alkylated)

Caption: Kinetic pathway of CEC inhibition. Note that intracellular receptors (red) evade alkylation, creating a "false negative" resistance profile in whole-cell assays.

Comparative Analysis: CEC vs. Alternatives

When defining receptor subtypes, CEC should not be used in isolation. Below is a comparison of CEC against reversible alternatives.

FeatureChloroethylclonidine (CEC) WB4101 BMY 7378 Prazosin
Mechanism Irreversible Alkylation (Covalent)Reversible Competitive AntagonistReversible Competitive AntagonistReversible Competitive Antagonist
Primary Target

(and

to lesser extent)

Selective

Selective
Non-selective (High Affinity)
Reversibility No (Requires synthesis of new receptors)Yes (Washout restores function)YesYes
Reproducibility Risk High (Dependent on pH, temp, expression)Low (Equilibrium binding)LowLow
Key Utility Determining receptor turnover; Knocking down "spare" receptors.Pharmacological subtyping of

.[2][3][4]
Pharmacological subtyping of

.[2][4]
Determining total receptor count (

).
Assay Artifacts Partial agonism (induces Ca2+); pH sensitivity.Standard competitive kinetics.Standard competitive kinetics.Standard competitive kinetics.

The "Gold Standard" Protocol for Recombinant Systems

To ensure reproducibility, you must control for Receptor Reserve and Non-Specific Binding .

Phase 1: Preparation
  • CEC Handling: CEC hydrolyzes in water. Prepare fresh in distilled water or dilute buffer immediately before use. Do not store frozen stocks of aqueous CEC.

  • Buffer: Use a physiological buffer (Krebs/HEPES) at pH 7.4. Note: Alkylation is pH-dependent; acidic pH reduces efficacy.

Phase 2: The Exposure (Alkylation Step)
  • Concentration: Use 10 µM to 100 µM . (10 µM is usually sufficient for

    
     specificity; 100 µM may begin to affect other subtypes non-specifically).
    
  • Incubation: Incubate for 20–30 minutes at 37°C .

    • Critical: Lower temperatures (4°C) drastically reduce the rate of alkylation (

      
      ), leading to incomplete blockade.
      
Phase 3: The Washout (The Most Critical Step)

Failure here causes the most reproducibility errors. You must remove the reversibly bound CEC to measure true alkylation.

  • Wash 1: Aspirate CEC solution. Add large volume of fresh buffer (warm). Incubate 5-10 mins.

  • Wash 2-4: Repeat at least 4 times .

  • Scavenger (Optional but Recommended): Include 1 mM Sodium Thiosulfate in the first wash to scavenge unreacted aziridinium ions.

Phase 4: The Assay (Binding vs. Function)
  • Radioligand Binding: Measure

    
     using 
    
    
    
    -Prazosin.[2] A reduction in
    
    
    indicates successful alkylation.
  • Functional Assay (IP3/Ca2+):

    • Warning: If your cells have a high receptor reserve (e.g.,

      
       pmol/mg), 50% alkylation may not  reduce the maximal response (
      
      
      
      ) to norepinephrine. It will only shift the
      
      
      to the right.
    • Validation: You must perform a partial receptor inactivation curve to prove you have depleted the reserve.

Diagram 2: Validated Experimental Workflow

Protocol_Workflow Start Start: Recombinant Cells (HEK293/CHO) Check QC: Check Surface Expression (Biotinylation/Flow Cytometry) Start->Check Treat Treatment: 10-100 µM CEC 30 min @ 37°C Check->Treat If >60% Surface Wash CRITICAL WASH 4x with Warm Buffer (+ 1mM Na-Thiosulfate) Treat->Wash Branch Assay Type Wash->Branch Bind Radioligand Binding ([3H]-Prazosin) Branch->Bind Func Functional Assay (Ca2+ / IP3) Branch->Func Result_Bind Result: Decrease in Bmax (Direct measure of alkylation) Bind->Result_Bind Result_Func Result: Right-shift EC50 (Decrease Emax ONLY if reserve depleted) Func->Result_Func

Caption: Step-by-step workflow emphasizing the critical wash step and divergent outcomes for binding vs. functional assays.

Troubleshooting & Expert Tips

"I treated with CEC, but my agonist response is unchanged."
  • Cause: Receptor Reserve. You likely have massive overexpression (common in CMV-promoter driven plasmids).

  • Solution: Reduce DNA concentration during transfection or use an inducible expression system (e.g., Tet-On) to lower

    
     to physiological levels (~100-300 fmol/mg protein).
    
"CEC is inhibiting my cells."
  • Cause: Concentration too high or pH too high.

  • Solution: Strict adherence to 10 µM. Ensure pH is 7.4. Also, check if your "

    
    " is actually a splice variant with different accessibility.
    
"My baseline calcium is high after CEC treatment."
  • Cause: Partial Agonism.[3][5] CEC can stimulate the receptor before alkylating it.

  • Solution: Ensure the washout is thorough and allow a "recovery" period of 15-20 minutes in buffer before adding the challenge agonist.

References

  • Heterogeneity of alpha 1-adrenergic receptors revealed by chlorethylclonidine. Source: PubMed (Mol Pharmacol) URL:[Link]

  • Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes. Source: PubMed (J Pharmacol Exp Ther) URL:[Link]

  • Subtype-specific subcellular localization of alpha1-adrenoceptors: chlorethylclonidine preferentially alkylates the accessible cell surface alpha1-adrenoceptors. Source: PubMed (Mol Pharmacol) URL:[Link]

  • Kinetics of alkylation of cloned rat alpha1-adrenoceptor subtypes by chloroethylclonidine. Source: PubMed (J Pharmacol Exp Ther) URL:[Link]

  • Chloroethylclonidine is a partial alpha1A-adrenoceptor agonist in cells expressing recombinant alpha1-adrenoceptor subtypes. Source: PubMed (Life Sci) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Chloroethylclonidine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Technical Logistics for Laboratory Personnel

Executive Summary & Chemical Profile

Chloroethylclonidine (CEC) Dihydrochloride is not merely a pharmacological ligand; it is a chemical reagent with specific reactivity that dictates its safety profile. Unlike reversible antagonists, CEC contains a


-chloroethyl nitrogen mustard moiety . This functional group allows it to act as an alkylating agent , forming covalent bonds with nucleophilic sites on biological molecules (specifically the 

-adrenoceptor, but potentially non-specific proteins and DNA).

The Core Safety Directive: Treat CEC as a potential mutagen and a cytotoxic alkylating agent. Standard "lab hygiene" is insufficient; containment and barrier protection are mandatory to prevent cumulative covalent modification of biological tissue.

Chemical Identity[1][2]
  • CAS: 70107-07-2 (Solid)[1]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
  • Solubility: Water (~12 mg/mL), Methanol (~17 mg/mL).

  • Stability: Unstable in aqueous base (rapid cyclization/hydrolysis).

Hazard Assessment (The "Why" Behind the Protocol)

To ensure safety, we must understand the mechanism of toxicity.

Hazard CategorySpecific RiskMechanism of Action
Chemical Reactivity Alkylation The chloroethyl group cyclizes to form a reactive aziridinium ion, which attacks nucleophiles (DNA/Proteins).[2]
Acute Toxicity Systemic Potency As a clonidine derivative, it possesses potent adrenergic activity. Accidental absorption may cause hypotension and bradycardia.
Local Effects Irritation (H315, H319, H335) Corrosive/irritating to mucous membranes upon contact due to acidity (2HCl salt) and alkylating potential.

Personal Protective Equipment (PPE) Matrix

Rationale: The goal is to prevent inhalation of the powder (primary risk) and dermal absorption of the solution (secondary risk).

A. Respiratory Protection (CRITICAL)[5][6][7]
  • Primary Control: Certified Chemical Fume Hood . All weighing and solubilization of the dry powder must occur inside a functioning hood.

  • Secondary Control (If hood is unavailable/cleaning spills): NIOSH-certified N95 or P100 particulate respirator .

    • Note: Surgical masks offer zero protection against CEC dust.

B. Dermal Protection (Hand & Body)
  • Glove Protocol: Double-gloving is required.

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff preferred).

    • Reasoning: Alkylating agents can permeate thin nitrile over time. The air gap between gloves provides a breakthrough buffer.

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves if working with large volumes (>100 mg) to bridge the glove-cuff gap.

C. Ocular Protection
  • Standard: Chemical splash goggles (indirect vent).

  • Prohibited: Safety glasses with open sides are insufficient for handling alkylating powders due to the risk of airborne migration.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Environment: Clear the fume hood. Place an analytical balance inside the hood or use a powder containment balance enclosure .

  • Static Control: Use an anti-static gun or brush on the weighing boat. Alkylating powders are often "fly-away" and electrostatic; this prevents invisible dust from settling on your gloves.

  • Transfer: Weigh the exact amount. Do not return excess powder to the stock vial (risk of moisture introduction and hydrolysis).

Phase 2: Solubilization
  • Solvent Choice: Dissolve in water or methanol.

    • Stability Note: CEC is stable in water at 4°C for ~24 hours. Do not dissolve in basic buffers (pH > 7.5) initially, as this accelerates the cyclization and inactivation of the compound before it reaches the target.

  • Technique: Add solvent to the powder slowly down the side of the vial to minimize aerosol displacement. Cap immediately and vortex.

Phase 3: Experimental Use
  • In Vitro: When adding CEC to cell cultures, treat the pipette tip as "hot." Eject tips directly into a dedicated solid waste container inside the hood.

  • Incubation: If incubating cells with CEC, label the incubator clearly: "CANCER HAZARD / ALKYLATING AGENT IN USE."

Phase 4: Waste & Disposal
  • Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Solvents + Toxic."

  • Solid Waste: Weighing boats, gloves, and pipette tips must go into a Hazardous Solid Waste bag (double-bagged).

  • Deactivation (Spills):

    • Cover spill with paper towels.

    • Soak with a dilute surfactant/water solution.

    • Advanced: While strong bases deactivate CEC, they are dangerous to handle. Standard detergent cleaning followed by double-bagging is safer for minor lab spills.

Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy for handling CEC, emphasizing the "Alkylating" risk factor.

CEC_Safety_Protocol cluster_0 Critical Decision Point Start Start: Handling CEC Dihydrochloride Risk Risk Identification: Alkylating Agent + Potent Drug Start->Risk Hood Engineering Control: Chemical Fume Hood Risk->Hood Mandatory Bench Open Bench Risk->Bench PROHIBITED PPE_High PPE Level 2: Double Nitrile Gloves Splash Goggles Lab Coat + Sleeves Hood->PPE_High Weighing Weighing (High Aerosol Risk) PPE_High->Weighing PPE_Low PPE Level 1 (Insufficient): Single Gloves Safety Glasses Solubilization Solubilization (Water/MeOH) Weighing->Solubilization Exp Experimental Application Solubilization->Exp Disposal Disposal: Segregated Hazardous Waste Exp->Disposal

Figure 1: Operational safety flowchart for Chloroethylclonidine. Note the prohibition of open-bench handling due to aerosol risks.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[3] Hold eyelids open. The alkylating nature means damage can be progressive; seek medical attention immediately.

  • Skin Contact: Remove contaminated clothing immediately.[4] Wash skin with soap and copious amounts of water.[3][5] Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6]

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 5743, Chloroethylclonidine. Retrieved March 6, 2026, from [Link]

  • Xiao, L., & Minneman, K. P. (1993). Kinetics of alkylation of cloned rat alpha 1-adrenoceptor subtypes by chloroethylclonidine. Molecular Pharmacology, 44(2), 440–446. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroethylclonidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Chloroethylclonidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.